Biotin-PEG4-Amine
Description
BenchChem offers high-quality Biotin-PEG4-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG4-Amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGZXRGPGZMYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biotin-PEG4-Amine (CAS 663171-32-2)
High-Fidelity Bioconjugation & Surface Functionalization [1]
Executive Summary
Biotin-PEG4-Amine (CAS 663171-32-2) is a heterobifunctional crosslinker designed for high-specificity labeling and linker synthesis.[1] Unlike the more common NHS-PEG4-Biotin (which targets amines), this reagent features a terminal primary amine (-NH₂) group.[1][2] This chemical inversion allows researchers to target carboxyl groups (-COOH) , activated esters, and aldehydes on biomolecules and surfaces.[1]
The inclusion of a tetraethylene glycol (PEG4) spacer is a critical design feature. It imparts hydrophilicity, reducing the aggregation often seen with hydrophobic alkyl spacers, and provides a long, flexible arm (approx. 29 Å) that minimizes steric hindrance during Avidin/Streptavidin binding. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying Biotin-PEG4-Amine in drug discovery (PROTACs) and proteomics.[1]
Chemical Profile & Properties[1][3][4][5]
Physicochemical Data
| Property | Specification |
| CAS Number | 663171-32-2 |
| Chemical Name | Biotin-PEG4-Amine; N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Molecular Formula | C₂₀H₃₈N₄O₆S |
| Molecular Weight | 462.61 g/mol |
| Spacer Length | ~29 Å (PEG4) |
| Solubility | High in Water, DMSO, DMF, Methanol |
| Reactive Group | Primary Amine (-NH₂) |
| Target Group | Carboxyls (-COOH), NHS Esters, Epoxides, Aldehydes |
| Purity Grade | Typically ≥95% (HPLC) for research applications |
Structural Advantage: The PEG4 Spacer
The PEG4 (16-atom) spacer is superior to LC (Long Chain) alkyl spacers for three reasons:
-
Water Solubility: It prevents the biotin tag from acting as a hydrophobic patch that could precipitate the target protein.
-
Steric Access: It extends the biotin moiety away from the conjugation site, ensuring it can penetrate the deep binding pocket of Streptavidin without steric clash.
-
Flexibility: The ether linkages provide rotational freedom, enhancing binding kinetics.
Mechanism of Action
Chemical Reactivity (The Amine Handle)
The primary amine on Biotin-PEG4-Amine acts as a nucleophile.[1][3][4] Its reactivity is pH-dependent; it must be unprotonated (-NH₂) to react.[1]
-
Optimal pH: 7.0 – 8.0.
-
Reaction with Carboxyls: Requires activation of the target carboxyl group (e.g., using EDC/NHS) to form a stable amide bond.
-
Reaction with NHS Esters: Spontaneous reaction to form an amide bond.
Biotin-Streptavidin Interaction
Once conjugated, the biotin moiety binds to Streptavidin/Avidin with a dissociation constant (
Visualization of Conjugation Logic
The following diagram illustrates the workflow for conjugating Biotin-PEG4-Amine to a carboxylated protein.
Caption: Two-step conjugation workflow: Carboxyl activation followed by nucleophilic attack by Biotin-PEG4-Amine.
Validated Experimental Protocols
Protocol A: Conjugation to Carboxyl-Containing Proteins (EDC/NHS Method)
Application: Labeling the C-terminus of proteins or Asp/Glu residues.[1] Note: This is the "inverse" of standard labeling. You are activating the protein, not the biotin reagent.
Materials:
-
Target Protein (in amine-free buffer, e.g., MES or PBS).[1]
-
Biotin-PEG4-Amine (Stock: 50 mM in DMSO).[1]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[1]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.[1]
-
Desalting Column (e.g., Zeba Spin or PD-10).[1]
Step-by-Step Procedure:
-
Buffer Exchange: Ensure protein is in a buffer without carboxyls or amines if possible (MES pH 6.0 is ideal for activation; PBS pH 7.2 is acceptable).
-
Activation:
-
Add EDC to the protein solution to a final concentration of 2 mM.
-
Add NHS/Sulfo-NHS to a final concentration of 5 mM.[1]
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Quenching Activation (Optional but recommended): If using Sulfo-NHS, excess EDC can be removed via a rapid desalting step or by adding a small amount of mercaptoethanol to quench unreacted EDC, though often the amine addition is done directly if stoichiometry is controlled. Best Practice: Rapidly desalt the activated protein into PBS (pH 7.2) to remove excess EDC/NHS before adding the amine reagent to prevent crosslinking proteins to each other.
-
Conjugation:
-
Purification: Remove excess Biotin-PEG4-Amine using a desalting column (MWCO appropriate for your protein) equilibrated with PBS.
Protocol B: PROTAC Linker Synthesis (Amine-NHS Coupling)
Application: Synthesizing a PROTAC by linking an E3 ligase ligand to a target ligand.[1]
Scenario: You have a Target Ligand functionalized with an NHS ester.[3][4][6]
-
Dissolution: Dissolve the NHS-ester ligand in anhydrous DMSO.
-
Reaction: Add 1.2 equivalents of Biotin-PEG4-Amine (dissolved in DMSO).
-
Base: Add 2–3 equivalents of a non-nucleophilic base like DIPEA (Diisopropylethylamine) to ensure the amine is deprotonated.
-
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS for the disappearance of the NHS ester (mass -115 Da shift vs hydrolysis) and appearance of the product (Mass = Ligand + 462 - NHS).[1]
-
Purification: Purify via Preparative HPLC.
Quality Control & Self-Validation
To ensure scientific integrity, every conjugation must be validated. Do not assume labeling worked.
HABA Assay (Biotin Quantification)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds Avidin weakly (orange).[1] When Biotin is added, it displaces HABA due to higher affinity, causing a decrease in absorbance at 500 nm.
-
Add Avidin-HABA reagent to a cuvette; measure Absorbance (A500).[1]
-
Add a known volume of your purified biotinylated sample.
-
Measure A500 again.
-
Calculation: Use the Beer-Lambert law and the extinction coefficient of the HABA-Avidin complex to calculate moles of biotin per mole of protein.
LC-MS Validation (Small Molecules)
For PROTACs or peptides, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]
-
Expected Mass Shift: Look for the addition of +462.61 Da (Biotin-PEG4-Amine) minus the leaving group (e.g., -OH if EDC coupling, or -NHS if NHS coupling).[1]
-
Example: If reacting with a Carboxyl (-OH loss, +NH loss from reagent is not applicable, it forms amide -H2O).
-
Net Mass Addition (Amide bond formation): +444.6 Da (462.6 - 18 for water loss).[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | Hydrophobic protein or high concentration.[1] | The PEG4 spacer usually prevents this. Ensure DMSO concentration is <10% in the final aqueous buffer. |
| Low Biotinylation Efficiency | pH too low (Amine protonated). | Ensure reaction pH is 7.2–8.[5]0. If using EDC, activate at pH 5-6, then raise pH to 7.5 for the amine addition. |
| Protein Crosslinking | EDC activated protein reacting with itself. | Use a large molar excess of Biotin-PEG4-Amine.[1] Perform activation and conjugation in two distinct steps with a desalting step in between. |
| No binding to Streptavidin | Steric hindrance or biotin buried. | While PEG4 helps, some proteins fold around the tag. Try denaturing the protein (if assay allows) or using a longer linker (PEG12). |
References
-
BroadPharm. Biotin-PEG4-amine Product Guide. Retrieved from [1]
-
Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide (Contextual reference for PEG4 benefits).[1] Retrieved from
-
PubChem. Biotin-PEG4-Amine Compound Summary (CID 77078240).[1] Retrieved from [1]
-
MedChemExpress. Biotin-PEG4-amine: PROTAC Linker Applications. Retrieved from [1][7]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS chemistry mechanisms).
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- 1. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. assets.fishersci.com [assets.fishersci.com]
- 4. broadpharm.com [broadpharm.com]
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- 7. medchemexpress.com [medchemexpress.com]
The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance
Introduction: The Critical Role of the Spacer Arm in Biotinylation
Biotinylation, the process of attaching biotin to a molecule, is a fundamental technique in life sciences, enabling a wide array of applications from protein purification to sensitive detection assays.[1][2] The remarkable strength and specificity of the biotin-streptavidin interaction are the cornerstones of these methodologies.[1] However, the success of any biotin-based application is critically dependent on the linker, or "spacer arm," that connects the biotin molecule to the target biomolecule.[1] Among the various spacer technologies, the discrete four-unit polyethylene glycol (PEG4) spacer has emerged as a superior choice, offering significant advantages over traditional hydrocarbon linkers.[3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core benefits of incorporating a PEG4 spacer into biotinylation reagents. We will delve into the physicochemical properties of the PEG4 linker, present comparative insights, provide detailed experimental protocols, and use diagrams to illustrate key concepts, empowering you to optimize your biotinylation strategies for more robust and reliable results.[3]
Core Advantages of the PEG4 Spacer: A Physicochemical Perspective
The discrete PEG4 spacer confers a unique combination of properties that directly address common challenges in bioconjugation, including poor solubility, steric hindrance, and non-specific binding.[3] These advantages are rooted in its defined length, hydrophilicity, and flexibility.[3]
Enhanced Hydrophilicity and Solubility
A frequent challenge in biotinylating biomolecules, especially proteins and peptides with hydrophobic regions, is their limited solubility in aqueous buffers.[3] Traditional biotinylation reagents featuring hydrocarbon spacer arms can worsen this issue, often leading to aggregation and precipitation of the biotinylated product.[3] The PEG4 spacer, composed of repeating ethylene glycol units, is inherently hydrophilic.[1][3] This characteristic is transferred to the biotinylated molecule, significantly increasing its water solubility and reducing the likelihood of aggregation.[2][3][4][5] This is particularly vital for maintaining the stability and functionality of antibodies and other proteins in solution.[3] Consequently, antibodies labeled with NHS-PEG4-Biotin show less aggregation during storage compared to those labeled with reagents having only hydrocarbon spacers.[4][6][7]
Reduction of Steric Hindrance
The biotin-binding pockets of streptavidin and avidin are situated deep within the protein's structure.[3] A short or inflexible spacer arm can physically obstruct the biotin from efficiently accessing these binding sites, resulting in decreased binding affinity and lower detection sensitivity.[3] The PEG4 spacer, with its extended and flexible nature (approximately 29 Å in length), provides the necessary spatial separation between the biotin and the labeled molecule.[3][4][5][6] This flexibility allows the biotin moiety to orient itself optimally within the deep binding pocket of streptavidin, ensuring a strong and stable interaction.[3][5][8]
Minimized Non-Specific Binding
Non-specific binding of biotinylated molecules to surfaces or other proteins is a common source of background noise in assays like ELISA and Western blotting.[3] The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[3] This hydration layer acts as a shield, minimizing hydrophobic and ionic interactions that lead to non-specific adsorption.[3] This, in turn, improves the signal-to-noise ratio in various applications.[3] Studies have demonstrated that surfaces modified with PEG can significantly reduce non-specific protein binding.[3]
Increased Stability and Reduced Immunogenicity
The PEG component of the linker can also protect the conjugated biomolecule from enzymatic degradation.[3] Furthermore, PEG is known to be non-toxic and non-immunogenic, making it an ideal choice for in vivo studies and the development of therapeutic and diagnostic agents.[1][9][10] While PEG itself can sometimes elicit an immune response, the small size of the PEG4 spacer minimizes this risk compared to larger, polydisperse PEGs.[11][12]
Data Presentation: Comparative Performance Metrics
While direct quantitative comparisons can vary based on the specific application and biomolecule, the following table summarizes the expected performance advantages of using a PEG4 spacer compared to a traditional hydrocarbon (alkyl) spacer.
| Feature | Biotin-PEG4-Spacer | Biotin-Alkyl-Spacer | Rationale & Scientific Principle |
| Solubility of Conjugate | High | Low to Moderate | The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the biotinylated molecule, preventing aggregation.[3][4][7] |
| Steric Hindrance | Minimized | Significant | The long, flexible PEG4 arm (~29 Å) allows the biotin to easily access the deep binding pocket of streptavidin.[3][5][6] Shorter, rigid alkyl chains can restrict access. |
| Non-Specific Binding | Low | Moderate to High | The neutral, hydrophilic PEG chain forms a hydration layer that repels non-specific protein and surface interactions, reducing background noise.[3][13] |
| Binding Affinity (Kd) | Lower (Stronger) | Higher (Weaker) | By reducing steric hindrance, the PEG4 spacer facilitates a more stable and efficient biotin-streptavidin interaction, leading to a lower dissociation constant.[3] |
| Signal-to-Noise Ratio | High | Low to Moderate | Reduced non-specific binding and enhanced binding affinity directly contribute to a higher signal and lower background in assays.[3] |
Experimental Protocols
To provide a practical context, we present detailed methodologies for common biotinylation applications using a PEG4-containing reagent.
Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin
This protocol outlines the biotinylation of a protein, such as an antibody, using an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG4-biotin.[3] This method targets primary amines (e.g., lysine residues and the N-terminus) on the protein.[4]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[3]
-
NHS-PEG4-Biotin[3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Desalting column or dialysis cassette for buffer exchange[3]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into PBS via dialysis or a desalting column.[4][6]
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[3]
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically based on the protein concentration.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][6]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[3][14]
-
Purification: Remove excess and hydrolyzed biotin reagent by using a desalting column or through dialysis against PBS.[4]
-
Quantification of Biotinylation (HABA Assay): Determine the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method estimates the number of biotin molecules per protein molecule.[3][6]
Protocol 2: Cell Surface Biotinylation
The water-solubility and membrane impermeability of NHS-PEG4-Biotin make it an excellent reagent for specifically labeling proteins on the surface of living cells.[4][6][7]
Materials:
-
Adherent or suspension cells
-
NHS-PEG4-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0[1]
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)[1]
-
Cell lysis buffer (e.g., RIPA buffer)[1]
-
Streptavidin-agarose beads[1]
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4]
-
Resuspend Cells: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[4]
-
Prepare Biotin Reagent: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water.[4]
-
Labeling Reaction: Add the NHS-PEG4-Biotin stock solution to the cell suspension to a final concentration of approximately 2 mM.[4]
-
Incubation: Incubate for 30 minutes at room temperature. To reduce the active internalization of the reagent, the incubation can be performed at 4°C.[4]
-
Quench Reaction: Wash the cells with Quenching Buffer to stop the reaction and remove excess biotin reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Protein Isolation: The biotinylated cell surface proteins can now be isolated using streptavidin-agarose beads for downstream applications like Western blotting or mass spectrometry.[3]
Visualizing the Benefits and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Logical relationships of PEG4 spacer properties and their advantages.
Caption: General experimental workflow for protein biotinylation.
Caption: EGFR signaling pulldown using biotinylation.
Conclusion
The incorporation of a PEG4 spacer in biotinylation reagents offers substantial and tangible benefits for researchers across a multitude of disciplines.[3] Its inherent hydrophilicity, flexibility, and defined length work in concert to increase the solubility, reduce steric hindrance, minimize non-specific binding, and enhance the stability of biotinylated molecules.[3] These physicochemical advantages translate directly to more robust, reliable, and sensitive results in a wide range of applications, from immunoassays to complex in vivo studies.[3] By understanding and leveraging the superior properties of the PEG4 spacer, scientists and drug development professionals can significantly improve the quality and outcomes of their research.
References
-
Biotin Labeling Reagents. Biocompare. Available at: [Link]
-
Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed. Available at: [Link]
-
Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC. Available at: [Link]
-
Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin. PubMed. Available at: [Link]
-
Impact of Anti-PEG Antibodies. Creative Diagnostics. Available at: [Link]
-
Challenges Associated with the Immunogenicity Assessment of Pegylated Products. Charles River. Available at: [Link]
-
Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano - ACS Publications. Available at: [Link]
-
PEO/PEG Biochemistry. Interchim. Available at: [Link]
-
Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges. Anapharm Bioanalytics. Available at: [Link]
-
Oriented Surface Immobilization of Antibodies Using Enzyme- Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding. ACS Publications. Available at: [Link]
-
Immunoprecipitation: Techniques and Best Practices. Grenova. Available at: [Link]
-
Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Creative Biostructure. Available at: [Link]
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- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the PEG4 Spacer: Overcoming Hydrophobic Collapse
The Bioconjugation Architect’s Guide: Mechanistic Divergence of Biotin-PEG4-Amine and Biotin-PEG4-NHS
As bioconjugation strategies advance in chemoproteomics, antibody-drug conjugate (ADC) development, and spatial biology, the selection of the correct crosslinking reagent is paramount. Biotinylation remains a cornerstone technique due to the femtomolar affinity (
This technical whitepaper provides an in-depth mechanistic analysis of two highly utilized reagents: Biotin-PEG4-Amine and Biotin-PEG4-NHS . By understanding the causality behind their reactivity, researchers can engineer self-validating, high-yield bioconjugation workflows.
Historically, biotinylation reagents utilized long-chain (LC) hydrocarbon spacers to distance the biotin moiety from the target protein, preventing steric hindrance within streptavidin’s deep binding pocket. However, hydrocarbon linkers are prone to "hydrophobic collapse" in aqueous environments, leading to protein aggregation and epitope masking[2].
The integration of a tetraethylene glycol (PEG4) spacer resolves this. The PEG4 linker provides a defined ~14 Å (1.4 nm) spatial extension while its oxygen-rich backbone maintains strict hydrophilicity[3]. This structural modification ensures that the labeled biomolecule retains its native conformation, aqueous solubility, and biological activity[2].
Mechanistic Profiling: Electrophile vs. Nucleophile
The fundamental difference between Biotin-PEG4-NHS and Biotin-PEG4-Amine lies in their reactive functional groups, which dictate their role as either an electrophile or a nucleophile in the conjugation reaction.
Biotin-PEG4-NHS (The Electrophile)
Biotin-PEG4-NHS contains an N-hydroxysuccinimide (NHS) ester, making it a pre-activated electrophile[2]. It is designed to target primary amines (
-
Causality of pH Control: The reaction relies on nucleophilic acyl substitution. For the primary amine to act as a nucleophile, it must be unprotonated. Therefore, the reaction buffer must be maintained between pH 7.2 and 8.5 []. If the pH drops below 7.0, amines protonate into non-reactive ammonium ions (
). If the pH exceeds 8.5, the hydroxide ions in the buffer will rapidly hydrolyze the NHS ester back into a non-reactive carboxylate, outcompeting the aminolysis reaction[].
Biotin-PEG4-Amine (The Nucleophile)
Biotin-PEG4-Amine features a terminal primary amine, acting as a nucleophile[4]. It is utilized when the target molecule lacks accessible amines but possesses carboxylic acids (
-
Causality of Activation: Native carboxylic acids are resonance-stabilized and electrophilically inert. They cannot react directly with amines. Therefore, Biotin-PEG4-Amine requires the use of a zero-length crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group into a highly reactive O-acylisourea intermediate[5]. Because this intermediate is highly unstable in water, NHS or Sulfo-NHS is simultaneously added to convert it into a semi-stable NHS ester, which then efficiently reacts with the Biotin-PEG4-Amine[5].
Caption: Decision matrix for selecting the appropriate PEG4-biotinylation reagent based on target functional groups.
Quantitative Data Presentation
To streamline experimental design, the physicochemical and operational parameters of both reagents are summarized below.
| Parameter | Biotin-PEG4-NHS | Biotin-PEG4-Amine |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Primary Amine ( |
| Target Functional Group | Primary Amines | Carboxylic Acids, Aldehydes |
| Catalyst / Activator Required | None (Pre-activated) | EDC/NHS (for carboxyls) or Reductive Amination (for aldehydes) |
| Optimal Reaction pH | pH 7.2 – 8.5 | pH 4.5 – 6.0 (Activation) / pH 7.5 – 8.0 (Coupling) |
| Solvent Compatibility | Dissolve stock in anhydrous DMSO/DMF | Water, DMSO, DMF |
| Primary Applications | Antibody labeling, cell-surface biotinylation | Peptide modification, small molecule tagging, chemoproteomic probes |
Self-Validating Experimental Protocols
The following methodologies are engineered to ensure high fidelity and reproducibility. Every step includes the biochemical rationale to empower researchers to troubleshoot dynamically.
Protocol A: Direct Amine Labeling of Antibodies using Biotin-PEG4-NHS
This protocol yields a Degree of Labeling (DOL) of approximately 1:3 (antibody:biotin), preserving antigen avidity while ensuring robust signal amplification[].
-
Buffer Exchange: Ensure the antibody (1–10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2–8.0)[6]. Rationale: Primary amines in buffers like Tris or glycine will competitively consume the NHS ester, halting protein labeling.
-
Reagent Preparation: Immediately before use, dissolve Biotin-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM[]. Rationale: NHS esters are highly moisture-sensitive. Using anhydrous solvent prevents premature hydrolysis.
-
Conjugation: Add the Biotin-PEG4-NHS to the antibody solution at a 10-fold molar excess[]. Incubate for 1 hour at room temperature or 4°C overnight with gentle rotation.
-
Quenching (Critical Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes[6]. Rationale: The primary amines in Tris react with any residual NHS esters, quenching the reaction and preventing off-target crosslinking during downstream assays.
-
Purification: Remove unreacted biotin and quenched byproducts using a desalting column (e.g., Zeba spin column) or dialysis cassette[6].
Protocol B: Carboxyl-Directed Biotinylation using Biotin-PEG4-Amine via EDC/NHS
This two-step protocol is ideal for modifying small molecules (e.g., Coenzyme A derivatives) or peptides lacking accessible amines[7].
-
Carboxyl Activation: Dissolve the target carboxyl-containing molecule in anhydrous DMSO or an activation buffer (pH 4.5–6.0)[5]. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. React for 2 hours at room temperature with gentle stirring[7]. Rationale: EDC activation is highly efficient in slightly acidic conditions. The addition of NHS stabilizes the transient O-acylisourea into a reactive NHS-ester[5].
-
Amine Coupling: Add 2 molar equivalents of Biotin-PEG4-Amine to the activated solution. Immediately adjust the pH to 7.5–8.0 using triethylamine (if in organic solvent) or an appropriate biological buffer[7]. Rationale: The pH must be raised to deprotonate the primary amine of Biotin-PEG4-Amine, restoring its nucleophilicity for the amidation step.
-
Incubation: Allow the conjugation to proceed for 12–16 hours at 4°C with continuous mixing[7].
-
Isolation: Purify the biotin-conjugate using reverse-phase HPLC with a water-acetonitrile gradient (e.g., 5-95% acetonitrile over 30 minutes)[7]. Confirm successful conjugation via mass spectrometry.
Caption: Sequential mechanistic workflow of EDC/NHS-mediated crosslinking using Biotin-PEG4-Amine.
References
- Smolecule - Comprehensive Application Notes and Protocols for Chemoproteomic Identification of S-Nitroso-Coenzyme A (SNO-CoA) Protein Target.
- Lumiprobe - Biotin-PEG4-amine | CAS#: 359860-27-8.
- Lumiprobe - Biotin-PEG4-NHS ester | CAS#:459426-22-3.
- Benchchem - The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance.
- Benchchem - 5-(Biotinamido)pentylamine | 115416-38-1.
- BOC Sciences - Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Lumiprobe - Bioconjugation reagents.
Sources
Bioconjugation Dynamics: Overcoming Steric Hindrance with Biotin-PEG4-Amine Linkers
The Steric Hindrance Paradigm in Affinity Binding
In the development of bioconjugates for surface plasmon resonance (SPR), targeted drug delivery, and affinity chromatography, the spatial architecture between a functional tag and its target macromolecule is a critical point of failure. The avidin-biotin complex is renowned for its extraordinary binding affinity (
When biotin is attached directly to a bulky protein surface using a "zero-length" crosslinker, the target protein physically clashes with the outer surface of the streptavidin tetramer. This steric hindrance prevents the biotin moiety from fully seating into the binding pocket, drastically reducing binding efficiency.
Introducing a spacer arm resolves this spatial conflict. The Biotin-PEG4-Amine linker utilizes a tetraethylene glycol (PEG4) spacer. While the PEG4 chain itself measures approximately 1.4 nm (14 Å) , the total extended length of the molecule—from the primary amine to the valeric acid side chain of the biotin ring—is approximately 29 Å. This length acts as a flexible bridge, allowing the biotin to penetrate the deep streptavidin pocket while keeping the conjugated protein safely suspended in the bulk solvent.
Physicochemical Profiling and Causality of Linker Selection
The selection of a PEG4 spacer over alternative linker chemistries is driven by specific physicochemical causalities:
-
Hydrophilicity vs. Aggregation: Traditional aliphatic linkers (e.g., LC or sulfo-LC) are highly hydrophobic. When conjugated to proteins, they can induce localized unfolding or aggregation. Polyethylene glycol (PEG) is highly hydrophilic, preserving the aqueous solubility of the modified macromolecule and reducing non-specific binding in complex lysates.
-
Optimal Length Dynamics: A PEG2 spacer (~18 Å total length) can be too short for highly occluded conjugation sites. Conversely, a PEG12 spacer (~57 Å) can excessively increase the hydrodynamic radius of small peptides, potentially altering their in vivo pharmacokinetics. PEG4 (~29 Å) represents the optimal thermodynamic balance for most antibody and protein conjugations, providing sufficient reach without unnecessary bulk.
Quantitative Data Summary
Table 1: Physicochemical Properties of Biotin-PEG4-Amine
| Property | Value / Specification | Mechanistic Implication |
| Molecular Weight | 462.61 g/mol | Minimal mass shift; easily verifiable via LC-MS. |
| Spacer Type | Tetraethylene glycol (PEG4) | Imparts high aqueous solubility and flexibility. |
| Total Extended Length | ~29.0 Å (2.9 nm) | Exceeds the 9 Å depth of the streptavidin pocket. |
| Reactive Group | Primary Amine (-NH | Highly nucleophilic at pH > 7.2. |
| Target Functional Group | Carboxyl (-COOH) | Couples to Asp/Glu residues or C-termini. |
Logical Architecture of Bioconjugation
The conjugation of Biotin-PEG4-Amine to a carboxylated target requires a highly controlled, two-step activation and coupling sequence. The workflow below illustrates the logical progression of this chemical modification.
Figure 1: Step-by-step EDC/NHS bioconjugation workflow using Biotin-PEG4-Amine.
Self-Validating Experimental Methodology: EDC/NHS Coupling
To conjugate Biotin-PEG4-Amine to a carboxyl-containing target, a zero-length crosslinker like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is utilized alongside NHS (N-hydroxysuccinimide).
Causality in Buffer Selection
This protocol mandates a two-step buffer system due to the opposing pH requirements of the chemical reactions .
-
Activation Phase (pH 4.7–6.0): EDC activation requires a slightly acidic environment where carboxyl groups are protonated enough to react. MES buffer is strictly required because it lacks primary amines and carboxyls, which would otherwise competitively inhibit the reaction.
-
Conjugation Phase (pH 7.2–8.0): The subsequent coupling step requires a slightly basic pH. The primary amine on the Biotin-PEG4-Amine must be unprotonated to act as an effective nucleophile against the NHS-ester.
Step-by-Step Protocol
Step 1: Target Preparation Dissolve the carboxyl-containing target protein in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0, at a concentration of 1–10 mg/mL.
Step 2: Carboxyl Activation Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Mechanistic Rationale: EDC forms a highly unstable O-acylisourea intermediate that hydrolyzes rapidly in water. Sulfo-NHS attacks this intermediate to form a semi-stable amine-reactive Sulfo-NHS ester, extending the half-life of the reactive species from minutes to hours.
Step 3: Incubation and Desalting React for 15–30 minutes at room temperature. Immediately pass the solution through a spin desalting column equilibrated with 0.1 M PBS, pH 7.5.
-
Mechanistic Rationale: Removing unreacted EDC is critical. If the target protein contains both amines (Lysine residues) and carboxyls, residual EDC will cause massive intra- and inter-molecular crosslinking (protein polymerization).
Step 4: Amine Conjugation Add a 10- to 20-fold molar excess of Biotin-PEG4-Amine (prepared as a 100 mM stock in anhydrous DMSO) to the activated, desalted protein. Adjust the pH to 7.5–8.0 if necessary.
Step 5: Final Incubation and Purification React for 2 hours at room temperature with continuous mixing. Purify the final Biotinylated product using size exclusion chromatography (SEC) or dialysis against PBS to remove unreacted Biotin-PEG4-Amine.
System Validation: The HABA Assay
A robust protocol must be self-validating. To confirm that the PEG4 linker successfully conjugated without steric occlusion, perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay .
-
Mechanism: HABA binds weakly to the streptavidin pocket, producing a distinct red color with an absorbance peak at 500 nm. When the properly spaced Biotin-PEG4-protein conjugate is introduced, the biotin displaces the HABA dye due to its vastly higher affinity.
-
Validation: The proportional decrease in absorbance at 500 nm allows for the exact spectrophotometric calculation of the moles of biotin per mole of protein, validating both the chemical yield and the structural accessibility of the biotin tag.
References
-
AxisPharm. "Biotin-PEG4-amine, CAS 663171-32-2 Physicochemical Properties." AxisPharm PEG Linkers. Retrieved from:[Link]
Technical Guide: Biotin-PEG4-Amine Stability in Aqueous Solution
[1]
Executive Summary
Biotin-PEG4-Amine (N-Biotinyl-3,6,9,12-tetraoxatetradecane-1,14-diamine) represents a critical class of heterobifunctional crosslinkers. Unlike its electrophilic counterpart (Biotin-PEG4-NHS), which suffers from rapid hydrolysis in aqueous environments, Biotin-PEG4-Amine exhibits high hydrolytic stability . Its primary degradation risks in aqueous solution are oxidative deamination and microbial degradation of the poly(ethylene glycol) (PEG) backbone.
This guide details the physicochemical properties, stability mechanisms, and standardized handling protocols required to maintain the functional integrity of Biotin-PEG4-Amine for high-precision bioconjugation.[1]
Chemical Architecture & Physicochemical Properties[1]
The molecule consists of three distinct functional domains, each contributing to its stability profile and conjugation utility.
| Domain | Chemical Structure | Function | Stability Concern |
| Biotin Head | Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole | High-affinity binding to Avidin/Streptavidin ( | Stable. Resistant to pH extremes and proteolysis. |
| PEG4 Spacer | 15-atom hydrophilic chain (–CH₂CH₂O–)₄ | Solubilization; reduces steric hindrance; prevents aggregation. | Microbial Risk: Acts as a carbon source for bacteria. |
| Terminal Amine | Primary Amine (–NH₂) | Nucleophile for conjugation to Carboxyls (via EDC) or NHS esters. | Oxidation Risk: Susceptible to air oxidation to hydroxylamines/aldimines. |
Structural Visualization
The following diagram maps the functional domains and their specific stability vulnerabilities.
Caption: Functional decomposition of Biotin-PEG4-Amine highlighting the stability differential between the amide linkage and the terminal amine.
Aqueous Stability Profile
Hydrolytic Stability (The Amine Advantage)
A common misconception in bioconjugation is conflating the stability of Biotin-PEG4-Amine with Biotin-PEG4-NHS .
-
NHS Esters: Half-life in aqueous solution at pH 7.0 is minutes to hours due to hydrolysis of the ester bond [1].
-
Primary Amines: The terminal amine (–NH₂) does not hydrolyze. It remains chemically intact in water at neutral pH indefinitely, provided no oxidizing agents or electrophiles are present. The internal amide bond connecting the Biotin to the PEG chain requires extreme conditions (e.g., 6M HCl at 110°C) to hydrolyze [2].
The Real Threats: Oxidation and Carbonation
While hydrolysis is negligible, aqueous storage presents two specific chemical risks:
-
Oxidative Deamination: In the presence of dissolved oxygen and trace metal ions, primary amines can slowly oxidize to hydroxylamines or imines, rendering them non-reactive toward NHS esters or EDC-activated carboxyls.
-
Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamates (
). While reversible upon acidification, this species reduces the effective concentration of the free amine nucleophile during conjugation [3].
pH Dependence
The stability and reactivity of the amine are dictated by its protonation state (
-
Storage pH (Acidic/Neutral): Storing at pH < 8 keeps the amine protonated (
). This ammonium form is chemically inert and highly stable against oxidation. -
Reaction pH (Basic): Conjugation requires the unprotonated free base (
). Raising the pH > 8.0 activates the molecule but simultaneously exposes it to oxidative degradation.
Handling & Storage Protocols
To maximize shelf-life and conjugation efficiency, adopt the following "Make-Fresh" or "Aliquot-Freeze" protocols.
Storage Decision Tree
Caption: Decision matrix for storage vs. immediate use. Aqueous storage is discouraged for long-term stability.
Reconstitution Protocol
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation (biotin is hygroscopic).
-
Solvent Choice:
-
For Stock (Long-term): Anhydrous DMSO or DMF.[1]
-
For Immediate Use: Ultrapure water or PBS (pH 7.4).
-
-
Concentration: Prepare at 10–50 mg/mL. Higher concentrations retard oxidation by minimizing the solvent-to-solute ratio.
Bioconjugation Workflow (EDC/NHS Coupling)
The most common application is coupling Biotin-PEG4-Amine to a Carboxyl-containing biomolecule (e.g., protein C-terminus, glutamate/aspartate residues) using EDC (Carbodiimide).
Step-by-Step Methodology
-
Activation:
-
Mix the carboxyl-containing target with EDC (10x molar excess) and Sulfo-NHS (25x molar excess) in Activation Buffer (MES, pH 6.0).
-
Why MES? Carbodiimide activation is most efficient at pH 4.7–6.0. Hydrolysis of the EDC intermediate is minimized [4].
-
React for 15 minutes at Room Temperature.
-
-
Buffer Exchange (Critical):
-
Remove excess EDC via desalting column or dialysis into Conjugation Buffer (PBS, pH 7.2–7.5).
-
Why Exchange? Excess EDC will polymerize the Biotin-PEG4-Amine to itself or the protein, causing aggregation.
-
-
Conjugation:
-
Add Biotin-PEG4-Amine to the activated protein.
-
Ratio: Use 20–50 molar excess of Biotin-PEG4-Amine over protein.
-
Incubate 2 hours at Room Temperature.
-
-
Purification:
-
Remove unreacted Biotin-PEG4-Amine using a desalting column (MWCO 7kDa) or dialysis.
-
Caption: Workflow for EDC-mediated conjugation. pH shifting is critical for optimizing activation (acidic) vs. conjugation (neutral).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Biotinylation Efficiency | Amine oxidation (Old Stock). | Use fresh reagent.[1] Store stock in DMSO at -20°C under Argon. |
| Precipitation | Crosslinking aggregation. | Ensure excess EDC is removed before adding Biotin-PEG4-Amine. |
| No Binding to Avidin | Steric hindrance. | The PEG4 spacer usually solves this, but ensure the target protein isn't burying the conjugation site. |
QC Verification:
-
HABA Assay: Use 4'-hydroxyazobenzene-2-carboxylic acid (HABA) to quantify biotin incorporation. The HABA-Avidin complex absorbs at 500nm; biotin displaces HABA, decreasing absorbance [5].
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[3]
-
Thermo Fisher Scientific. (n.d.). EZ-Link™ NHS-PEG4-Biotin User Guide. Retrieved from
-
BroadPharm. (2024). Biotin-PEG4-amine Product Protocol. Retrieved from
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
-
Green, N. M. (1965). A spectrophotometric assay for avidin and biotin based on the binding of dyes by avidin. Biochemical Journal, 94(23c).
Methodological & Application
Application Notes and Protocols for the Conjugation of Biotin-PEG4-Amine to Carboxyl Groups
Introduction: The Power of Precise Biotinylation
In the landscape of modern bioscience and therapeutic development, the covalent attachment of biotin to proteins, antibodies, and other macromolecules is a cornerstone technique. This process, known as biotinylation, leverages the extraordinarily high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), enabling a multitude of applications including affinity purification, immunoassays, and targeted drug delivery.[1][2] The choice of biotinylation reagent is critical, and Biotin-PEG4-Amine stands out for its unique properties. The primary amine group allows for its directed conjugation to carboxyl groups, which are abundant on proteins at the C-terminus and on the side chains of aspartic and glutamic acid residues.[3] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer arm enhances the water solubility of the resulting conjugate, minimizes steric hindrance associated with the binding of the biotin moiety to avidin or streptavidin, and reduces non-specific binding.[4][5][6][7]
This comprehensive guide provides a detailed protocol for the conjugation of Biotin-PEG4-Amine to carboxyl groups using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9][10] We will delve into the mechanistic underpinnings of this "zero-length" crosslinking reaction, provide step-by-step experimental procedures, and discuss critical parameters for successful and reproducible bioconjugation.[11]
The Chemistry of Conjugation: A Two-Step Approach to Amide Bond Formation
The conjugation of Biotin-PEG4-Amine to a carboxyl group is facilitated by a two-step process mediated by EDC and NHS.[12][13] This method is favored as it increases the efficiency and stability of the reaction compared to using EDC alone.[11][14]
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[8][9] This initial activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[12][13]
-
Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group and reduce conjugation efficiency.[9] To circumvent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][9][11] This NHS ester has a longer half-life and can efficiently react with the primary amine of Biotin-PEG4-Amine to form a stable amide bond.[10] The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[12][15]
Sources
- 1. goldbio.com [goldbio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Biotinylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Using EDC/NHS to crosslink Biotin-PEG4-Amine to proteins
Application Note: Carboxyl-Targeted Biotinylation of Proteins using Biotin-PEG4-Amine and EDC/NHS
Abstract & Introduction
Biotinylation is a cornerstone technique in bioassay development, enabling high-affinity capture and detection via the biotin-streptavidin interaction (
This guide details a Carboxyl-Targeted Biotinylation strategy using Biotin-PEG4-Amine mediated by EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). This "reverse" conjugation targets Aspartate (Asp), Glutamate (Glu), and the C-terminus.
Why Biotin-PEG4-Amine?
-
Solubility: The hydrophilic polyethylene glycol (PEG4) spacer increases the water solubility of the conjugate, preventing aggregation often seen with hydrophobic linkers.
-
Accessibility: The ~16 Å spacer arm reduces steric hindrance, significantly improving streptavidin binding efficiency compared to zero-length crosslinkers.
-
Specificity: Allows labeling of acidic residues, preserving critical lysine residues for biological function.
Mechanistic Overview & Chemical Logic
The reaction utilizes a carbodiimide (EDC) to activate protein carboxyl groups, converting them into unstable O-acylisourea intermediates.[1][2][3][4] NHS is added to stabilize this intermediate, forming an amine-reactive NHS-ester.[1][4][5][6] Finally, the primary amine on the Biotin-PEG4-Amine nucleophilically attacks the activated carboxyl, forming a stable amide bond.
Critical Challenge: Protein Polymerization Proteins are amphoteric, containing both carboxyls (Asp, Glu) and amines (Lys, N-terminus). Activating a protein's carboxyls creates a risk of self-polymerization (inter-molecular crosslinking), where the activated carboxyl reacts with an amine on a neighboring protein molecule instead of the exogenous Biotin-PEG4-Amine.
The Solution: Kinetic Control via Molar Excess To prevent polymerization, this protocol utilizes a High Molar Excess (50–100x) of Biotin-PEG4-Amine. By flooding the reaction with the small molecule amine, we kinetically favor the Protein-Biotin reaction over Protein-Protein crosslinking.
Figure 1: Reaction Mechanism & Competition Pathways
Caption: EDC/NHS activation of protein carboxyls. High molar excess of Biotin-PEG4-Amine drives the reaction toward biotinylation (Pathway A) and suppresses protein polymerization (Pathway B).
Material Selection & Pre-Conjugation Considerations
Buffer Compatibility Table
The choice of buffer is critical. Primary amines and carboxyls in the buffer will compete with the reaction.
| Buffer Component | Status | Reason |
| MES (pH 4.7–6.0) | Recommended | Ideal for EDC activation; contains no competing groups. |
| PBS (pH 7.2–7.5) | Acceptable | Good for the conjugation step, but phosphate can reduce EDC efficiency slightly. |
| Tris, Glycine | FORBIDDEN | Primary amines will react with activated carboxyls, quenching the reaction.[3][7] |
| Citrate, Acetate | FORBIDDEN | Carboxyls will consume EDC, reducing activation efficiency. |
| Sodium Azide | Avoid | Can interfere with coupling efficiency. |
Reagent Preparation
-
Biotin-PEG4-Amine: Prepare a 50 mM stock solution in dry DMSO or DMF. Note: This reagent is moisture-sensitive. Equilibrate vial to room temperature before opening.
-
EDC & NHS: Must be prepared fresh immediately before use. Do not store in solution.
Detailed Experimental Protocol
Objective: Conjugate Biotin-PEG4-Amine to BSA (Bovine Serum Albumin) as a model protein. Target Substitution: 3–5 biotins per protein molecule.
Phase 1: Protein Preparation
-
Buffer Exchange: Ensure the protein (1–5 mg/mL) is in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) .
Phase 2: Reaction Setup (Co-Incubation Method)
This method adds the amine before EDC to ensure it is available immediately upon activation.
-
Calculate Stoichiometry:
-
Target: 50-fold molar excess of Biotin-PEG4-Amine over Protein.
-
Example: For 1 mL of BSA (66 kDa) at 2 mg/mL:
-
Moles Protein =
. -
Moles Biotin Needed =
. -
Volume of 50 mM Biotin Stock =
.
-
-
-
Add Biotin Reagent: Add the calculated volume of Biotin-PEG4-Amine to the protein solution. Mix gently.
-
Add Activation Reagents:
-
Add EDC to a final concentration of 2 mM.[3]
-
Add NHS to a final concentration of 5 mM.
-
Tip: Weigh 2 mg EDC and 3 mg NHS, dissolve in 100 µL MES, and immediately add the appropriate volume to the reaction.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature with continuous gentle mixing (rotator).
-
pH Check: Check pH after 10 minutes. If it drops below 5.5, adjust to 6.0–6.5 with dilute NaOH. A slightly higher pH (6.5–7.0) in the second hour favors amide bond formation.
-
Phase 3: Quenching & Purification
-
Quench: Add Hydroxylamine-HCl to a final concentration of 10–20 mM. Incubate for 10 minutes.
-
Purification: Remove excess Biotin-PEG4-Amine and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4) .
-
Critical: Dialysis is often insufficient for removing hydrophobic biotin derivatives quickly; size-exclusion columns are preferred.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for Carboxyl-Targeted Biotinylation. Order of addition is critical to minimize polymerization.
Validation & Quality Control
Do not assume the reaction worked. Validate using the HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid).[9][10]
-
Principle: HABA binds Avidin/Streptavidin weakly (absorbing at 500 nm).[10] Biotin displaces HABA due to higher affinity, causing a decrease in absorbance at 500 nm.[10]
-
Protocol:
-
Calculation:
-
Success Criteria: A molar ratio of 3–5 biotins per protein is optimal. < 1 indicates failed activation; > 10 may indicate aggregation or over-labeling.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation during reaction | Protein Polymerization (Crosslinking) | Increase Biotin-PEG4-Amine molar excess (up to 100x). Reduce protein concentration.[7] |
| Low Biotin Incorporation (<1) | Hydrolysis of EDC/NHS ester | Ensure EDC/NHS are fresh. Use dry solvents for Biotin stock. Ensure buffers are free of Carboxyls/Amines.[7] |
| Protein Inactivity | Active site modification | If active site contains Asp/Glu, this method is unsuitable. Switch to Cysteine-reactive (Maleimide) chemistry. |
| Aggregation after storage | Hydrophobic effect | The PEG4 linker usually prevents this. Ensure residual EDC is fully removed via desalting. |
References
-
G-Biosciences. HOOK™ Biotin: Carboxyl Reactive Protocol. Retrieved from [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. manuals.plus [manuals.plus]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. vectorlabs.com [vectorlabs.com]
Application Note: Biotin-PEG4-Amine Surface Modification Protocols
Abstract
This technical guide details the physicochemical properties and experimental protocols for utilizing Biotin-PEG4-Amine (Amine-PEG4-Biotin) in surface engineering. Unlike common NHS-biotin reagents used to label proteins, Biotin-PEG4-Amine is designed to functionalize carboxylated (
Introduction & Material Selection
The Chemistry of Biotin-PEG4-Amine
Biotin-PEG4-Amine is a heterobifunctional linker comprising a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine (
-
Molecular Weight: ~462.6 g/mol [2]
-
Spacer Length: ~29 Å (Extended)[3]
-
Solubility: High water solubility due to the PEG chain; soluble in DMSO/DMF.
-
Reactive Moiety: Primary Amine (Targeting Carboxyls, NHS esters, Epoxides).
Why Biotin-PEG4-Amine?
In surface functionalization, the "linker problem" often leads to poor assay sensitivity. Short hydrocarbon spacers cause biotin to lie flat against the surface, making it inaccessible to the deep binding pocket of Streptavidin (~9 Å deep).
| Feature | Biotin-PEG4-Amine | Standard Biotin-Hydrazide/Amine |
| Hydrophilicity | High: PEG backbone recruits water, reducing non-specific binding.[3] | Low: Hydrocarbon chains can induce hydrophobic aggregation. |
| Flexibility | High: Increases the "capture radius" for Streptavidin. | Low: Rigid structures limit binding accessibility. |
| Orientation | Directed: Amine reacts specifically with surface activation sites. | Variable: Depends on linker chemistry. |
Pre-Protocol Considerations
Surface Activation Strategy
The primary application of Biotin-PEG4-Amine is coupling to Carboxylated Surfaces (e.g., Magnetic Beads, CM5 SPR Chips, Polyacrylic Acid layers). This requires activation via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a semi-stable amine-reactive intermediate.[4]
Buffer Selection Rules
-
Activation Buffer: MES Buffer (pH 4.7–6.0). Reason: EDC is most active and stable at acidic pH.
-
Coupling Buffer: PBS or HEPES (pH 7.2–8.0). Reason: Amine nucleophilicity requires unprotonated
species (pKa ~8-9), necessitating a neutral-to-basic pH. -
Avoid: Tris, Glycine, or BSA in the coupling buffer. Reason: These contain competing amines.
Detailed Protocol: Functionalization of Carboxylated Magnetic Beads
Objective: Covalent attachment of Biotin-PEG4-Amine to
Materials Required[1][4][5][6][7][8][9][10][11][12][13][14]
-
Carboxylated Magnetic Beads (e.g., 10 mg/mL stock)[5]
-
Biotin-PEG4-Amine (Prepare 100 mM stock in dry DMSO)
-
EDC (Freshly prepared)[6]
-
Sulfo-NHS (Freshly prepared)
-
Buffer A (Activation): 50 mM MES, pH 5.0, 0.05% Tween-20
-
Buffer B (Coupling): 1x PBS, pH 7.4
-
Buffer C (Blocking/Storage): 1x PBS, 0.1% BSA, 0.05% NaN3
Step-by-Step Workflow
Phase 1: Bead Washing & Activation[7]
-
Aliquot: Transfer 10 mg of beads (1 mL) into a microcentrifuge tube.
-
Wash: Place on a magnetic separator for 2 mins. Discard supernatant. Resuspend in 1 mL Buffer A . Repeat 2x.
-
Prepare Activators: Immediately before use, weigh EDC and Sulfo-NHS. Dissolve in Buffer A to:
-
EDC: 50 mg/mL
-
Sulfo-NHS: 50 mg/mL
-
-
Activate: Add 100 µL EDC solution and 100 µL Sulfo-NHS solution to the bead suspension.
-
Incubate: Rotate at Room Temperature (RT) for 15 minutes . Note: Do not vortex vigorously; use a rotator to preserve bead integrity.
Phase 2: Conjugation (Ligand Coupling)
-
Wash Activated Beads: Magnetically separate.[7] Remove supernatant rapidly. Wash 1x with Buffer A (cold) to remove excess EDC. Critical: Work quickly to prevent hydrolysis of the NHS-ester intermediate.
-
Ligand Addition: Resuspend beads in 900 µL Buffer B .
-
Add Linker: Add 10-50 µL of Biotin-PEG4-Amine stock (final conc. 1–5 mM).
-
Optimization Note: A large molar excess (50-100x over surface COOH groups) is recommended for small molecules to drive the reaction.
-
-
React: Incubate with rotation for 2 hours at RT or Overnight at 4°C .
Phase 3: Blocking & Storage[5]
-
Quench: Add 100 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to block unreacted NHS esters. Incubate 30 mins.
-
Storage: Store at 4°C. Do not freeze.
Detailed Protocol: Functionalization of Gold Surfaces (SAMs)
Objective: Creating a biotinylated monolayer on gold chips (e.g., for SPR) using a Carboxyl-SAM intermediate.
Workflow
-
Clean Gold: UV-Ozone treat gold slide for 20 mins. Rinse with Ethanol.
-
Form SAM: Incubate gold in 1 mM 11-Mercaptoundecanoic acid (MUA) in Ethanol for 18 hours. Rinse with Ethanol and water.
-
Activate: Incubate surface with 0.4 M EDC / 0.1 M NHS in water for 7 minutes.
-
Couple: Incubate with 5 mM Biotin-PEG4-Amine in PBS (pH 7.4) for 30–60 minutes.
-
Block: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to deactivate remaining esters.
Quality Control: HABA Depletion Assay
Validating small molecule attachment on beads is difficult with direct absorbance. A Depletion Assay measures the loss of biotin-binding capacity in the supernatant using the HABA/Avidin system.
Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds Avidin (Absorbance at 500 nm).[8][9] Biotin displaces HABA, decreasing absorbance.[10][8][11]
Protocol
-
Prepare HABA/Avidin: 0.3 mg/mL Avidin + 60 µM HABA in PBS. (
).[10] -
Test Sample: Take a known aliquot of Biotin-PEG4-Amine beads.
-
Saturate: Add a known excess of Avidin (e.g., 100 µg) to the beads. Incubate 30 mins.
-
Separate: Magnetically pellet beads. Collect the supernatant (containing unbound Avidin).
-
Measure: Add supernatant to HABA reagent. Measure
.[11]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculate: Compare
of the supernatant to a standard curve of Avidin.- .
Reaction Mechanism & Workflow Visualization
Figure 1: Reaction mechanism for coupling Biotin-PEG4-Amine to carboxylated surfaces via EDC/NHS chemistry.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Biotin Density | Hydrolysis of NHS-ester | Minimize time between activation and ligand addition. Use cold buffers for washing.[12] |
| Low Biotin Density | Incorrect pH during coupling | Ensure Coupling Buffer is pH > 7.2. Amine must be unprotonated. |
| Bead Aggregation | Over-activation | Reduce EDC/NHS concentration or reaction time. Add Tween-20 to buffers. |
| High Background | Non-specific binding | Increase PEG spacer length (PEG12) or block more aggressively with BSA/Casein. |
References
-
Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide. (Accessed 2026).[13][14] Link
-
BroadPharm. Biotin-PEG4-amine Product Specifications and Protocols. (Accessed 2026).[13][14] Link
-
Agilent Technologies. Coupling Protocol for Carboxyl Magnetic Beads with Co-Activators. (Accessed 2026).[13][14] Link
-
G-Biosciences. HABA/Avidin Biotin Estimation Protocol. (Accessed 2026).[13][14] Link
-
AAT Bioquest. Biotin PEG4 amine Chemical Properties and Solubility. (Accessed 2026).[13][14] Link
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biologixgroup.com [biologixgroup.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. agilent.com [agilent.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. interchim.fr [interchim.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Biotin PEG4 amine | AAT Bioquest [aatbio.com]
- 14. Biotin PEG4 NHS, NHS PEG4 Biotin [nanocs.net]
Application Notes & Protocols: A Comprehensive Guide to DNA and Oligonucleotide Labeling with Biotin-PEG4 Conjugates
Introduction: The Power of Biotinylation in Modern Biosciences
The covalent attachment of biotin to biomolecules, a process known as biotinylation, is a foundational technique in life sciences research and diagnostics. Its utility is anchored in the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (K_D_ = 10⁻¹⁵ M).[1] This high-affinity binding forms the basis for a vast array of applications, including affinity purification, immunoassay development, and nucleic acid detection.[2]
However, the success of any biotin-based application is critically dependent on the accessibility of the biotin moiety to the binding pocket of streptavidin. When biotin is attached directly to a large molecule like a DNA strand, steric hindrance can significantly impede this interaction, leading to reduced sensitivity and efficiency.[3] This is where the concept of a spacer arm becomes paramount.
The Strategic Advantage of the PEG4 Spacer
A spacer arm is a chemical linker that distances the biotin molecule from the conjugated biomolecule, mitigating steric hindrance and ensuring unimpeded access to streptavidin's binding sites.[3] Among various spacer technologies, the discrete polyethylene glycol (PEG) linker, particularly the PEG4 spacer composed of four ethylene glycol units, offers a superior combination of properties that address common challenges in bioconjugation.[2]
Key Benefits of the Biotin-PEG4 Linker:
-
Enhanced Hydrophilicity and Solubility : The PEG4 chain is highly water-soluble.[4][5] This property is transferred to the labeled oligonucleotide, reducing the potential for aggregation and improving the handling of the conjugate in aqueous buffers.[2][6]
-
Reduced Steric Hindrance : The flexible and extended nature of the PEG4 spacer arm (approximately 17.6 Å) effectively moves the biotin tag away from the nucleic acid backbone, allowing it to bind to streptavidin with high efficiency.[2][3][4]
-
Minimized Non-Specific Binding : PEG is known for its protein-repellent properties, which helps to reduce non-specific background binding in sensitive assays.[7]
-
Biocompatibility : Polyethylene glycol is biologically inert and non-immunogenic, making it an ideal component for in-vivo and in-vitro applications.[5]
This guide provides detailed protocols for the two most common and effective strategies for labeling DNA and oligonucleotides using biotin-PEG4 conjugates: chemical labeling of amine-modified oligonucleotides and enzymatic labeling of the 3'-terminus.
Chemical Labeling: 5'-Amine-Modified Oligonucleotides
The most robust and widely used chemical method involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG4. The primary amine, typically introduced at the 5'-terminus during oligonucleotide synthesis, acts as a nucleophile, attacking the NHS ester to form a stable and irreversible amide bond.[8][9][10] This post-synthesis conjugation method is highly efficient and provides precise, site-specific labeling.[11][12]
Workflow for Chemical Biotinylation of Amine-Modified Oligos
Caption: Workflow for labeling an amine-modified oligonucleotide.
Protocol 1: Labeling of 5'-Amine-Modified Oligonucleotides with Biotin-PEG4-NHS Ester
This protocol is optimized for a reaction scale of 20-30 nmol of an amino-modified oligonucleotide.
A. Materials and Reagents
| Reagent/Material | Supplier | Notes |
| 5'-Amine-Modified Oligonucleotide | Custom Synthesis | Lyophilized, HPLC-purified recommended. |
| Biotin-PEG4-NHS Ester | Various | Store desiccated at -20°C. Equilibrate to room temperature before opening.[13] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | Use a fresh, unopened bottle or anhydrous grade to prevent hydrolysis of the NHS ester.[11] |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.5 | Lab-prepared | Avoid buffers containing primary amines like Tris or glycine.[10][14] |
| 3 M Sodium Acetate, pH 5.2 | Invitrogen, etc. | For precipitation. |
| 100% Ethanol, cold (-20°C) | Lab Supply | For precipitation. |
| 70% Ethanol, cold (-20°C) | Lab Supply | For washing the pellet. |
| Nuclease-free Water | Ambion, etc. | For all aqueous solutions. |
| Microcentrifuge tubes (1.5 mL) | Various | |
| Refrigerated microcentrifuge | Eppendorf, etc. |
B. Step-by-Step Procedure
-
Prepare the Oligonucleotide: Dissolve the lyophilized 5'-amine-modified oligonucleotide in 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of 100-150 µM (e.g., 20-30 nmol in 200 µL). Vortex thoroughly.[14]
-
Causality Note: The reaction is performed at a slightly alkaline pH (7-9) because the primary amine on the oligonucleotide must be deprotonated to act as an effective nucleophile.[8][9] Amine-containing buffers (Tris, Glycine) must be avoided as they will compete for reaction with the NHS ester, significantly reducing labeling efficiency.[10]
-
-
Prepare the Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve ~1 mg of Biotin-PEG4-NHS Ester in 50 µL of anhydrous DMSO.[14] This creates a concentrated stock solution.
-
Causality Note: NHS esters are highly susceptible to hydrolysis in aqueous environments.[10] Preparing the stock solution in anhydrous DMSO and using it immediately minimizes reagent inactivation.
-
-
Set up the Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester solution to the oligonucleotide solution. For a 25 nmol oligo reaction, this typically corresponds to 10-20 µL of the stock solution. Gently vortex to mix.
-
Causality Note: A molar excess of the biotinylation reagent drives the reaction to completion, ensuring that a high percentage of the oligonucleotides become labeled.
-
-
Incubate: Incubate the reaction for 2-4 hours at room temperature (20-25°C) with gentle, continuous mixing (e.g., on a rotator or shaker).[11] For light-sensitive modifications, protect the tube from light.
-
Purification by Ethanol Precipitation (Standard Method): a. Add 0.1 volumes of 3 M Sodium Acetate (e.g., 22 µL) to the reaction mixture. b. Add 3 volumes of cold 100% ethanol (e.g., ~730 µL). Vortex well. c. Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the oligonucleotide. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully aspirate and discard the supernatant, which contains the unreacted biotin reagent. f. Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes. This step removes residual salts and unreacted biotin. g. Repeat the 70% ethanol wash one more time. h. Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. i. Resuspend the purified biotinylated oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.
Enzymatic Labeling: 3'-End Labeling with Terminal Transferase
Enzymatic labeling offers a powerful alternative for modifying the 3'-terminus of DNA. Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that sequentially adds deoxynucleotides to the 3'-hydroxyl (-OH) end of a DNA molecule.[18][19] By providing a biotin-labeled deoxynucleotide triphosphate (e.g., Biotin-11-dUTP), TdT can efficiently attach one or more biotin tags to the 3' end of single- or double-stranded DNA.[20][21]
This method is particularly valuable for applications where modification of the 5'-end is undesirable or when the DNA does not have a suitable reactive group for chemical conjugation.[22]
Workflow for Enzymatic 3'-End Labeling
Caption: Workflow for enzymatic 3'-end labeling of DNA.
Protocol 2: Enzymatic 3'-End Labeling using TdT
This protocol is a general guideline for labeling 5 pmol of DNA 3'-ends.
A. Materials and Reagents
| Reagent/Material | Supplier | Notes |
| DNA or Oligonucleotide (1 µM) | Custom or Purified | Must have a free 3'-OH group. Purified to remove contaminants that may inhibit TdT. |
| Biotin 3' End DNA Labeling Kit | Thermo Scientific, etc. | Kits typically contain TdT enzyme, reaction buffer, and Biotin-11-UTP.[21] |
| or Terminal Deoxynucleotidyl Transferase (TdT) | NEB, Thermo, etc. | Supplied with reaction buffer. |
| or Biotin-11-dUTP or similar | Thermo, Jena Bio | A biotinylated nucleotide analog. |
| 0.5 M EDTA, pH 8.0 | Lab-prepared | To stop the enzymatic reaction. |
| Nuclease-free Water | Ambion, etc. | For reaction setup. |
| Microcentrifuge tubes (0.5 mL) | Various | |
| Heat block or water bath (37°C) | Lab Supply |
B. Step-by-Step Procedure
-
Set up the Labeling Reaction: In a microcentrifuge tube on ice, combine the following reagents in order.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | 16.5 | - |
| 5X TdT Reaction Buffer | 10 | 1X |
| DNA/Oligo (1 µM, 5 pmol) | 5 | 100 nM |
| Biotin-11-UTP (5 µM) | 2.5 | 250 nM |
| TdT Enzyme (~15 U/µL) | 1 | ~0.3 U/µL |
| Total Volume | 35 µL |
-
Incubate: Mix gently by pipetting and incubate the reaction at 37°C for 30 to 60 minutes.[18][21]
-
Expert Insight: TdT has higher efficiency for single-stranded DNA or double-stranded DNA with 3' overhangs. For blunt-ended or 5'-overhang dsDNA, a longer incubation time or higher enzyme concentration may be required. For critical applications like EMSA with dsDNA, it is often best to label the two complementary strands separately and then anneal them.[18]
-
-
Stop the Reaction: Terminate the reaction by adding 2.5 µL of 0.5 M EDTA.[21] EDTA chelates the divalent cations in the buffer, inactivating the TdT enzyme.
-
Purification: Remove the unincorporated Biotin-11-UTP and the enzyme.
-
For robust cleanup, use a spin desalting column (e.g., G-25) according to the manufacturer's protocol. This is a rapid and effective method.[3]
-
Alternatively, perform ethanol precipitation as described in Protocol 1, Step 5.
-
Quality Control of Biotinylated Probes
Verifying the success of a biotinylation reaction is a critical self-validating step before using the probe in downstream applications.
-
Streptavidin Gel-Shift Assay: This is a simple and effective qualitative check. An aliquot of the purified, labeled oligonucleotide is incubated with streptavidin and run on a non-denaturing polyacrylamide or agarose gel. A successful biotinylation is indicated by a significant upward shift in the band's mobility compared to the oligo alone, due to the binding of the large streptavidin tetramer (~53 kDa).
-
Mass Spectrometry: For the most accurate confirmation, ESI-MS can be used to determine the exact mass of the final product, confirming the covalent addition of the Biotin-PEG4 moiety.[23]
-
Dot Blot with Streptavidin-HRP: A dilution series of the labeled oligo can be spotted onto a nitrocellulose or nylon membrane, followed by detection with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. This can provide a semi-quantitative estimate of labeling efficiency when compared to a known biotinylated standard.[21]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | (Chemical) Hydrolyzed/inactive NHS-ester reagent. | Use fresh, anhydrous DMSO. Equilibrate NHS-ester vial to room temperature before opening to prevent moisture condensation.[11][13] |
| (Chemical) Presence of competing amines (e.g., Tris buffer). | Perform buffer exchange into a non-amine buffer like phosphate or bicarbonate before labeling.[10] | |
| (Enzymatic) Inactive TdT enzyme or inhibitory contaminants in DNA prep. | Use fresh enzyme. Further purify the DNA template (e.g., phenol-chloroform extraction followed by precipitation). | |
| Oligo/DNA Precipitation | Aggregation of the biomolecule after modification. | The PEG4 spacer significantly reduces this risk.[2] If it still occurs, try labeling at a lower oligo concentration or adding a small amount of non-ionic detergent. |
| High Background in Assay | Incomplete removal of free, unreacted biotin. | Free biotin will compete for streptavidin binding sites.[15][16] Improve purification by using HPLC or adding a second desalting/precipitation step. |
Conclusion
The use of Biotin-PEG4 linkers represents a significant refinement in the field of nucleic acid labeling. The hydrophilic and flexible spacer arm overcomes the critical limitations of steric hindrance and poor solubility, leading to more sensitive, reliable, and robust results across a wide range of molecular biology applications. By selecting the appropriate chemical or enzymatic strategy and adhering to the detailed protocols and validation steps outlined in this guide, researchers can confidently generate high-quality biotinylated DNA and oligonucleotide probes for advanced detection and purification systems.
References
- The Strategic Advantage of the PEG11 Spacer in Biotinylation Reagents: An In-depth Technical Guide. Benchchem.
- The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance. Benchchem.
- Biotinylation Guidelines—Creating Biotinyl
- Biotin-PEG4-amine | CAS#: 359860-27-8. Lumiprobe.
- Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific - RU.
- SpheroTECHNICAL INFORM
- Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- Purification of DNA-Binding Proteins Using Biotin. Streptavidin Affinity Systems. Wiley Online Library.
- Do you know a good protocol for purification of long (125 nt) biotinylated oligos for MS experiment?.
- Biotin-PEG4-amine. BroadPharm.
- Characterization of Biotinylated Antibodies and Other Proteins. Meso Scale Discovery.
- The Secrets of Coupling with Biotin!. G-Biosciences.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech.
- AceSeq™ Biotin 3' End DNA Labeling Kit. AcceGen.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
- Biotin-PEG4-NHS Ester. Vector Labs.
- Biotin‐PEG4‐NHS Ester. GoldBio.
- Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters.
- Biotin 3' End DNA Labeling Kit
- Biotin 3´ End DNA Labeling Kit. Fisher Scientific.
- 3' EndTag™ DNA End Labeling System. Vector Labs.
- EZ-Link NHS-SS-PEG4-Biotin. Fisher Scientific.
- EZ-Link NHS-PEG4-Biotin. ThermoFisher.
- Biotin NHS Oligo Modific
- DNA Labeling. NEB.
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. goldbio.com [goldbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. Biotin NHS Oligo Modifications from Gene Link [genelink.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 15. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. spherotech.com [spherotech.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. neb.com [neb.com]
- 20. accegen.com [accegen.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. punchout.mesoscale.com [punchout.mesoscale.com]
Application Note: Advanced Synthesis of Biotinylated Peptides Using Biotin-PEG4-Amine
Introduction & Mechanistic Rationale
The targeted biotinylation of peptides is a cornerstone technique in chemoproteomics, proximity labeling, and affinity chromatography[1]. While early biotinylation strategies utilized direct conjugation, modern methodologies heavily favor the use of spacer-arm reagents like Biotin-PEG4-Amine [2].
The structural design of Biotin-PEG4-Amine is highly intentional. It consists of a native biotin moiety linked to a primary amine via a tetraethylene glycol (PEG4) spacer. This specific architecture solves two fundamental challenges in peptide bioconjugation:
-
Steric Hindrance: The deep binding pocket of streptavidin requires the biotin tag to be physically separated from the bulk of the target peptide. The PEG4 linker provides a ~1.4 nm flexible spacer, ensuring optimal binding kinetics and preventing steric clashes between the peptide payload and the streptavidin tetramer[2].
-
Aqueous Solubility: Native biotin is highly hydrophobic, often causing peptide precipitation during conjugation. The hydrophilic PEG4 chain dramatically enhances the aqueous solubility of the resulting conjugate, facilitating both the synthesis process and downstream biological assays[2].
Quantitative Physicochemical Properties
| Property | Value | Mechanistic Impact |
| CAS Number | 359860-27-8 | Standardizes reagent sourcing for reproducible synthesis[2]. |
| Molecular Weight | 418.55 g/mol | Critical for precise stoichiometric calculations during coupling. |
| Spacer Length | ~1.4 nm (PEG4) | Prevents steric occlusion; ensures |
| Solubility | Water, DMSO, DMF | Enables versatility across both aqueous and solid-phase (organic) reactions. |
| Reactive Group | Primary Amine (-NH₂) | Highly nucleophilic at pH > 7.5; forms highly stable, irreversible amide bonds. |
Solution-Phase Bioconjugation (EDC/NHS Chemistry)
This workflow is optimized for the modification of fully synthesized, unprotected peptides containing a free C-terminus or exposed Asp/Glu side chains in an aqueous environment[3].
Fig 1. Solution-phase EDC/NHS bioconjugation workflow for Biotin-PEG4-Amine.
Step-by-Step Protocol & Causality
Step 1: Carboxylate Activation
-
Procedure: Dissolve the target peptide (1.0 eq, 1-5 mg/mL) in an activation buffer (0.1 M MES, pH 4.5–5.0). Add 1.5–2.0 eq of EDC·HCl and 2.0–2.5 eq of NHS (or Sulfo-NHS). Incubate for 15–30 minutes at room temperature.
-
Causality: EDC requires a slightly acidic environment to efficiently protonate the carboxylate, forming a highly reactive O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in water, NHS is added simultaneously to act as a nucleophile. It converts the unstable O-acylisourea into a semi-stable NHS-ester, extending the reactive half-life from seconds to hours[3].
-
Validation Checkpoint: Quench a 2 µL aliquot in 0.1% TFA and analyze via LC-MS. A mass shift of +97 Da confirms successful NHS-ester formation.
Step 2: Amine Conjugation
-
Procedure: Adjust the reaction pH to 7.5–8.0 using 1 M Tris or by rapid buffer exchange into 0.1 M PBS (pH 7.5). Immediately add 1.5–2.0 eq of Biotin-PEG4-Amine. Incubate for 2–4 hours at 4°C or room temperature with continuous mixing[3].
-
Causality: The primary amine of Biotin-PEG4-Amine must be deprotonated (free base form) to act as an effective nucleophile. A pH of 7.5–8.0 is the optimal thermodynamic window; exceeding pH 8.5 accelerates the competing hydrolysis of the NHS-ester, drastically reducing yield.
Step 3: Purification & Self-Validation
-
Procedure: Isolate the biotinylated peptide using reverse-phase HPLC (C18 column) utilizing a water-acetonitrile gradient (e.g., 5-95% ACN over 30 minutes)[3].
-
Validation Checkpoint: Confirm the final molecular weight by high-resolution mass spectrometry (HRMS). A successful conjugation yields an exact mass shift of +400.54 Da (minus H₂O) relative to the unmodified peptide[3].
On-Resin Peptide Biotinylation (SPPS)
For site-selective labeling during Solid-Phase Peptide Synthesis (SPPS), Biotin-PEG4-Amine can be coupled directly to an orthogonally protected side-chain carboxylate (e.g., Asp or Glu) before the peptide is cleaved from the resin[4].
Reagent Stoichiometry for SPPS
| Reagent | Equivalents (vs. Resin) | Function / Rationale |
| Resin-Bound Peptide | 1.0 eq | Solid support matrix containing a free -COOH group. |
| HATU | 3.0 eq | Highly efficient coupling agent for non-aqueous environments. |
| DIPEA | 6.0 eq | Sterically hindered base; deprotonates without acting as a nucleophile. |
| Biotin-PEG4-Amine | 2.0 - 3.0 eq | Biotinylation tag; added in excess to drive reaction to completion. |
Step-by-Step Protocol & Causality
Step 1: Orthogonal Deprotection
-
Procedure: Synthesize the peptide sequence using standard Fmoc-SPPS. Ensure the target carboxylate is protected with an orthogonally cleavable group (e.g., Allyl or ODmab), while the N-terminus remains Fmoc-protected. Remove the orthogonal protecting group (e.g., using Pd(PPh₃)₄ for Allyl removal).
-
Causality: Orthogonal protection ensures that Biotin-PEG4-Amine only reacts with the intended, specific carboxylate residue, preventing heterogeneous multi-labeling across the peptide sequence[4].
Step 2: HATU/DIPEA Activation and Coupling
-
Procedure: Wash the resin extensively with anhydrous DMF. Pre-activate the carboxylate by adding HATU (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Add Biotin-PEG4-Amine (2.0 eq) dissolved in minimal DMF. React for 2 hours at room temperature under gentle agitation.
-
Causality: In the non-aqueous environment of SPPS, EDC/NHS is inefficient. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a sterically hindered base that deprotonates the carboxylate without competing as a nucleophile[4].
-
Validation Checkpoint: Perform a micro-cleavage on 1-2 mg of resin using a standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O). Analyze the supernatant via LC-MS to verify the +400.54 Da mass shift before proceeding to global cleavage.
Step 3: Global Cleavage
-
Procedure: Cleave the fully biotinylated peptide from the resin using the appropriate TFA cocktail.
-
Causality: The Biotin-PEG4-Amine linkage forms a highly stable amide bond, which is fully resistant to the harsh acidic conditions of standard TFA cleavage[4].
Downstream Application: Chemoproteomic Target Identification
Once synthesized, Biotin-PEG4-peptides serve as powerful "bait" probes for capturing weak or transient protein interactions in complex biological lysates, such as identifying targets of S-Nitroso-Coenzyme A (SNO-CoA) or reactive peptide interfaces[3][4].
Fig 2. Chemoproteomic pull-down pathway using streptavidin-magnetic bead capture.
In this system, the biotinylated peptide is incubated with cell lysate to form a probe-target complex. The exceptionally high affinity of the biotin-streptavidin interaction allows for stringent washing protocols that strip away non-specific background proteins. The captured targets are subsequently subjected to on-bead tryptic digestion and identified via LC-MS/MS, providing a high-fidelity map of protein-peptide interactions[1][3].
References
-
Title: REACTIVE PEPTIDES FOR SITE-SELECTIVE CYSTEINE AND LYSINE BIOCONJUGATION Source: DSpace@MIT URL: [Link]
-
Title: Quintuple BRET Platform for Light-Free, Compartment-Resolved Proximity Proteomics in Neurons Source: ChemRxiv URL: [Link]
Sources
Application Note & Protocol: Preparation of Stock Solutions for Biotin-PEG4-Amine
An Application Scientist's Guide to Bioconjugation Reagents
Abstract
Biotin-PEG4-Amine is a cornerstone reagent in modern bioconjugation, proteomics, and targeted drug delivery systems. Its unique tripartite structure—comprising a high-affinity biotin moiety, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a reactive primary amine—enables the precise biotinylation of a wide array of biomolecules. The success of these conjugation reactions is fundamentally dependent on the proper handling, dissolution, and storage of the reagent. This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the preparation of stable, high-concentration stock solutions of Biotin-PEG4-Amine. We will delve into the chemical principles governing its solubility, provide validated step-by-step protocols, and offer troubleshooting advice to ensure the integrity and reactivity of the reagent, thereby guaranteeing reproducible and successful experimental outcomes.
Principles of Biotin-PEG4-Amine: Structure and Function
To effectively work with Biotin-PEG4-Amine, it is crucial to understand how its molecular architecture dictates its behavior in solution. The molecule is not a monolith; rather, it is an assembly of functional domains, each contributing to its overall utility.[1]
-
Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins, forming one of the strongest known non-covalent biological interactions.[2] This property is the basis for its use in affinity purification and detection assays.
-
Primary Amine (-NH₂): Located at the terminus opposite the biotin group, this functional group is a versatile nucleophile. It is readily used to form stable covalent bonds with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids activated by carbodiimides like EDC, allowing for the labeling of proteins, oligonucleotides, and other targets.[1][3]
-
PEG4 Spacer: The tetra-polyethylene glycol linker is perhaps the most critical component influencing the reagent's physical properties. This hydrophilic chain serves two primary purposes:
-
Enhanced Solubility: The PEG chain is highly hydrophilic, significantly increasing the aqueous solubility of the entire molecule and any biomolecule it is conjugated to.[3][4] This is a key advantage that mitigates the aggregation of labeled proteins, a common issue with more hydrophobic linkers.[5][6]
-
Steric Hindrance Reduction: The long, flexible PEG spacer physically separates the biotin group from the conjugated molecule.[1][6] This separation minimizes steric hindrance, ensuring that the biotin remains accessible for efficient binding to avidin or streptavidin.[3]
-
Physicochemical Properties & Solubility Profile
A summary of the key properties of Biotin-PEG4-Amine is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₈N₄O₆S | [3][7][8] |
| Molecular Weight | ~462.6 g/mol | [3][7][8] |
| Appearance | White to light yellow/beige solid | [1][7] |
| Purity | Typically >94-98% (via HPLC) | [3][9] |
| Primary Solvents | Anhydrous DMSO, Anhydrous DMF | [4][10][11] |
| Secondary Solvents | Water, DCM, Ethanol | [1][3] |
| Max Solubility (DMSO) | 100 mg/mL (216.17 mM) | [7] |
The primary challenge in handling this reagent is not its inherent insolubility, but its sensitivity to moisture.[9] Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This moisture can compromise the long-term stability of the reagent in solution. Therefore, the cardinal rule for preparing stock solutions is to use anhydrous (dry), freshly-opened solvents .[4]
While the reagent has good water solubility due to the PEG linker, preparing the primary stock solution in an organic solvent is the most reliable method.[4] This approach ensures complete dissolution at a high concentration, which can then be precisely diluted into your aqueous reaction buffer, minimizing the risk of precipitation.[4]
Protocol: Preparation of a Concentrated Stock Solution
This protocol details the standard, validated method for preparing a Biotin-PEG4-Amine stock solution for use in bioconjugation reactions.
Required Materials
-
Biotin-PEG4-Amine powder (store as recommended)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.[10]
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Pre-Dissolution Handling: The Critical First Step
The integrity of the reagent can be compromised before the vial is even opened. Adherence to the following step is non-negotiable for ensuring reagent activity.
-
Equilibration: Remove the vial of Biotin-PEG4-Amine powder from its -20°C storage.[11]
-
Warm to Ambient Temperature: Place the unopened vial on the bench and allow it to equilibrate to room temperature for at least 20-30 minutes.
Dissolution Protocol
-
Solvent Preparation: In a well-ventilated area or chemical fume hood, open a fresh container of anhydrous DMSO or DMF.[10]
-
Calculation: Determine the required volume of solvent to achieve your target concentration. A 10 mM stock is common for many applications.
| Target Concentration | Mass of Biotin-PEG4-Amine | Volume of Anhydrous Solvent to Add |
| 10 mM | 1 mg | 216.2 µL |
| 10 mM | 5 mg | 1.081 mL |
| 25 mg/mL | 5 mg | 200 µL |
| 100 mg/mL | 10 mg | 100 µL |
| (Calculations based on MW = 462.6 g/mol ) |
-
Solvent Addition: Carefully add the calculated volume of anhydrous solvent directly to the vial containing the Biotin-PEG4-Amine powder.[10]
-
Dissolution: Cap the vial tightly and vortex for 10-30 seconds to ensure the powder is completely dissolved. For very high concentrations (e.g., >50 mg/mL), gentle warming or brief sonication may be required.[7]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear, colorless (or pale yellow), and free of any particulate matter.
-
Usage: The stock solution is now ready for use. Proceed immediately with diluting the required volume into your amine-free reaction buffer (e.g., PBS, HEPES).
Storage and Stability
Proper storage is paramount to preserving the chemical integrity of Biotin-PEG4-Amine, both in its solid and dissolved states.
| Form | Temperature | Duration | Conditions & Rationale | Source(s) |
| Powder (Solid) | -20°C | Up to 3 Years | Must be in a desiccated environment, protected from light. Inert gas (Ar, N₂) is recommended to prevent oxidation and moisture contamination. | [1][7][9][10] |
| Stock Solution | -20°C | Up to 1 Year | Must be aliquoted into single-use volumes to avoid freeze-thaw cycles. Ensure vials are tightly sealed. | [7] |
| Stock Solution | -80°C | Up to 2 Years | Preferred for longer-term storage of solutions. Aliquoting is mandatory. | [7] |
Key Considerations for Stock Solution Stability:
-
Fresh is Best: The most reliable experimental results are obtained using freshly prepared stock solutions.[10] Do not store the reagent in solution if it can be avoided.[11]
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquoting a freshly made stock solution into volumes appropriate for a single experiment is a critical self-validating practice.[7][12]
-
Moisture is the Enemy: Even when frozen, moisture present in a poorly prepared stock solution can slowly degrade the reagent. Using high-quality anhydrous solvent is the best defense.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Solution is cloudy or has visible particulates. | 1. Incomplete dissolution. 2. Solvent was not anhydrous, causing hydrolysis/precipitation. 3. Concentration exceeds solubility limit under current conditions. | 1. Continue vortexing. Gentle warming (to 30-37°C) may be applied. 2. Discard and remake the solution with fresh, anhydrous solvent. 3. Dilute the solution with more solvent to a lower, more stable concentration. |
| Low or no signal in downstream biotin-avidin assay. | 1. Reagent was degraded due to improper storage or handling (moisture exposure). 2. Stock solution was stored improperly (multiple freeze-thaws). | 1. Discard the old reagent/solution. Use a fresh vial of powder and prepare a new stock solution, strictly following the equilibration and anhydrous solvent protocols. 2. Always use a fresh aliquot for each experiment. |
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Biotin-PEG4-Amine Powder.
-
PubChem. (n.d.). Biotin-PEG4-Amine (CID 77078240). National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Issues with Biotin-PEG4-S-S-acid solubility in aqueous solutions.
- BenchChem. (2025).
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biotin-PEG4-Amine | 663171-32-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Technical Guide: Biotin-PEG4-Amine Conjugation to Activated Esters
Introduction & Application Scope
This technical note details the protocol for conjugating Biotin-PEG4-Amine (a nucleophile) to molecules or surfaces containing Activated Esters (electrophiles, typically NHS or TFP esters).
Crucial Reagent Verification: Before proceeding, verify your reagents. This guide is for the inverse of standard biotinylation.
-
Reagent: Biotin-PEG4-Amine (Contains a terminal primary amine -NH2).
-
Target: Activated Ester (Contains N-hydroxysuccinimide -NHS or Tetrafluorophenyl -TFP).
-
Note: If your Biotin reagent is an NHS ester (e.g., NHS-PEG4-Biotin) intended to label a protein's lysine residues, this is the wrong protocol.
Why Biotin-PEG4-Amine?
The inclusion of a 4-unit Polyethylene Glycol (PEG4) spacer solves critical limitations of standard biotinylation:
-
Solubility: The hydrophilic PEG chain prevents aggregation of hydrophobic targets (e.g., small molecule drugs or fluorophores) upon biotinylation.[1][2][3]
-
Steric Access: The ~16 Å spacer reduces steric hindrance, allowing Avidin/Streptavidin to bind the biotin moiety even if the target molecule is bulky or immobilized on a bead surface.
-
Flexibility: Enhances the binding kinetics by allowing the biotin to "reach" into the deep binding pocket of Streptavidin.[3]
Mechanism of Action
The conjugation relies on stable amide bond formation. The primary amine of the Biotin-PEG4-Amine attacks the carbonyl carbon of the activated ester (NHS or TFP), displacing the leaving group.
Reaction Dynamics
-
Nucleophile: The primary amine on the Biotin-PEG4 linker. It must be deprotonated (neutral form,
) to react. -
Electrophile: The carbonyl carbon of the NHS/TFP ester.
-
Competition: Hydrolysis.[4][5] Water competes with the amine for the ester.[4] High pH increases amine reactivity but drastically accelerates hydrolysis.[4][5]
Visualizing the Pathway
The following diagram illustrates the chemical workflow, including the optional step of generating the activated ester in situ from a carboxyl group.
Figure 1: Reaction pathway for conjugating Biotin-PEG4-Amine to an activated ester target.[6] Note the competition between stable amide formation and hydrolysis.[5]
Material Selection & Preparation[1][5][7][8][9][10][11]
Buffer Compatibility Table
The choice of buffer is critical. Primary amines in the buffer will compete with the Biotin-PEG4-Amine, ruining the yield.
| Buffer System | Compatibility | Notes |
| Sodium Bicarbonate (0.1 M) | Excellent | Recommended. Maintains pH 8.0–8.5 effectively.[4] |
| PBS (Phosphate Buffered Saline) | Good | Standard buffer. Ensure pH is adjusted to 7.5–8.0. |
| HEPES / MOPS | Good | Good alternatives if phosphate is undesirable. |
| Tris (Tris-hydroxymethyl-aminomethane) | INCOMPATIBLE | Contains primary amines.[1][2][5][6][7][8][9][10] Will react with the ester. |
| Glycine / Azide | INCOMPATIBLE | Glycine contains amines.[8] High azide interferes with coupling.[9] |
Reagents
-
Biotin-PEG4-Amine: (e.g., EZ-Link™ Amine-PEG-Biotin equivalents). Store at -20°C with desiccant.
-
Activated Ester Target: (e.g., NHS-Fluorescein, NHS-Beads, or EDC/NHS activated protein).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
Solvent (Organic): Dry DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Required if the activated ester is hydrophobic.
Detailed Protocol
Phase 1: Calculations & Preparation
Calculate the Molar Ratio.[7][11]
-
For Small Molecule Targets: Use a 1:1.1 ratio (slight excess of Biotin-PEG4-Amine) to ensure complete conversion of the ester.
-
For Protein/Polymer Targets: Use a 10-50x molar excess of Biotin-PEG4-Amine over the target protein to ensure sufficient labeling density.
Formula:
Phase 2: The Conjugation Reaction
Standard workflow for labeling a water-soluble Activated Ester Target.
-
Equilibration: Allow the Biotin-PEG4-Amine vial to equilibrate to room temperature before opening to prevent moisture condensation (which degrades NHS esters).
-
Solubilization (Biotin Reagent): Dissolve Biotin-PEG4-Amine in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a concentration of 10–50 mM.
-
Note: Biotin-PEG4-Amine is highly water-soluble.
-
-
Solubilization (Target):
-
Mixing: Add the Biotin-PEG4-Amine solution to the Activated Ester Target solution.
-
Why: Adding the amine to the ester ensures the ester is not sitting in aqueous buffer hydrolyzing before the amine arrives.
-
-
Incubation: Incubate at Room Temperature (20–25°C) for 30 to 60 minutes or at 4°C for 2 hours.
-
Agitation: Use a rotary shaker or gentle vortexing.
-
-
Quenching (Optional but Recommended): Add a "Stop Solution" containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes.
-
Mechanism: Tris reacts with any remaining active NHS esters, preventing them from reacting non-specifically later.
-
Phase 3: Purification
Removal of excess unreacted Biotin-PEG4-Amine is vital for accurate downstream assays.
-
For Protein/Large Molecule Targets (> 7 kDa):
-
Desalting Columns: Use Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns equilibrated with PBS. This is the fastest method.
-
Dialysis: Dialyze against PBS (3 buffer changes over 24 hours) using a cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
-
For Small Molecule Targets:
-
Requires HPLC or Flash Chromatography to separate the Biotin-Conjugate from free Biotin-PEG4-Amine.
-
Quality Control: HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay quantifies the level of biotin incorporation.[7][13][14][15]
Principle: HABA binds Avidin (orange color). Biotin displaces HABA (color decreases).[14][15] The decrease in absorbance at 500 nm is proportional to biotin concentration.[11][14][15]
Protocol:
-
Reconstitute HABA/Avidin reagent (commercially available kits recommended for consistency).
-
Measure Absorbance (A500) of the HABA/Avidin solution (
).[11][13] -
Add a known volume of your purified Biotin-Conjugate. Mix.
-
Measure Absorbance (A500) again (
). -
Calculation:
[11]-
Note: 34,000 is the extinction coefficient of the HABA-Avidin complex.[11]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotin Incorporation | Buffer pH too low | Ensure pH is 8.0–8.5. At pH < 7, amines are protonated and unreactive. |
| Hydrolysis of Ester | The activated ester was old or exposed to moisture. Use fresh reagents or dry solvents (DMSO).[1] | |
| Incompatible Buffer | Check for Tris or Glycine in the starting buffer.[1][8] Dialyze target into PBS/Bicarbonate first. | |
| Precipitation | Target Aggregation | The target is too hydrophobic. Increase PEG length (PEG12) or add DMSO (up to 20%). |
| High Background Signal | Free Biotin | Incomplete purification. Dialyze longer or use a fresh desalting column. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Biotin-PEG4-Amine conjugation.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS/Amine chemistry parameters).
-
Green, N. M. (1965). A spectrophotometric assay for avidin and biotin based on the binding of dyes by avidin.[13][16] Biochemical Journal, 94(1), 23c–24c. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. anaspec.com [anaspec.com]
- 15. broadpharm.com [broadpharm.com]
- 16. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Troubleshooting low biotin incorporation efficiency with Biotin-PEG4-Amine
Topic: Troubleshooting low biotin incorporation efficiency with Biotin-PEG4-Amine Reagent Class: Heterobifunctional Crosslinkers / Biotinylation Reagents Primary Reactive Group: Primary Amine (-NH₂) Target Functional Group: Carboxyls (-COOH), Activated Esters (NHS), or Aldehydes (-CHO)
Phase 1: Diagnostic Workflow
Before altering your protocol, you must verify the chemical compatibility of your system. A common source of failure with Biotin-PEG4-Amine is a mismatch between the reagent and the target functional group.
CRITICAL CHECK: Are you trying to label a protein's Lysine (Amine) residues?
-
YES: You have the wrong reagent. You need Biotin-PEG4-NHS (Amine-Reactive).[1][2][3] Biotin-PEG4-Amine will not react with other amines without a bridging crosslinker.
-
NO: You are targeting Carboxyls (C-terminus, Asp, Glu) or Aldehydes (Glycans). Proceed with this guide.
Troubleshooting Logic Tree
Figure 1: Decision matrix for isolating the cause of low conjugation efficiency.
Phase 2: Technical Deep Dive & Solutions
Issue 1: The "Buffer Competition" Effect
Symptom: Zero or negligible biotin incorporation despite fresh reagents. Mechanism: The primary amine on your Biotin-PEG4-Amine is a nucleophile.[4] If your buffer contains other primary amines (Tris, Glycine, Ethanolamine), they will outcompete your reagent for the activated carboxyl groups on your protein.[5]
Solution:
-
Incompatible Buffers: Tris, Glycine, Ethanolamine, Imidazole.
-
Compatible Buffers: PBS, MES, HEPES, MOPS, Bicarbonate.
-
Action: Perform a buffer exchange using a desalting column (e.g., Zeba Spin) or dialysis cassette into 0.1 M MES, 0.5 M NaCl, pH 6.0 before starting.
Issue 2: pH Mismatch in EDC/NHS Coupling
Symptom: Low efficiency or protein precipitation.[6] Mechanism: This is the most complex variable.
-
Activation Step: EDC reacts with Carboxyls to form an unstable O-acylisourea.[5] This intermediate is most stable at pH 4.5 – 6.0 . At higher pH, it hydrolyzes rapidly.
-
Coupling Step: The Biotin-PEG4-Amine needs to be unprotonated to attack the intermediate. The pKa of a primary amine is ~10. At pH 6.0, most of it is protonated (
) and unreactive.[6] You need pH 7.0 – 7.5 for efficient coupling.
Protocol Fix: The Two-Step Method Do not use a "one-pot" mix at a single pH. Use this sequential approach:
| Step | Buffer Condition | Action | Mechanism |
| 1. Activation | MES Buffer, pH 5.5 - 6.0 | Add EDC + NHS (or Sulfo-NHS) to Protein. React 15 min. | Forms stable NHS-ester intermediate.[7][8] |
| 2. Quench (Optional) | -- | Add 2-Mercaptoethanol (20 mM). | Quenches excess EDC (prevents crosslinking). |
| 3. pH Adjustment | PBS, pH 7.2 - 7.5 | Buffer exchange or add concentrated PBS. | Raises pH to deprotonate the Biotin-Amine. |
| 4. Conjugation | PBS, pH 7.2 - 7.5 | Add Biotin-PEG4-Amine . React 2 hrs. | Nucleophilic attack on NHS-ester.[4][9] |
Issue 3: Reagent Hydrolysis & Quality
Symptom: Inconsistent results between batches. Mechanism: EDC is extremely hygroscopic. Once dissolved in water, it loses activity within minutes. NHS-esters (if you generated them) have a half-life of ~4-5 hours at pH 7.0 but only ~10 minutes at pH 8.6.[10]
Best Practices:
-
EDC: Store solid at -20°C. Equilibrate to Room Temp (RT) before opening to prevent condensation. Always make the EDC solution immediately before use. Do not store stock solutions.
-
Biotin-PEG4-Amine: Store at -20°C. Make a fresh stock in water or dry DMSO/DMF.[4]
Issue 4: Stoichiometry & Steric Hindrance
Symptom: Low Biotin-to-Protein (B:P) ratio. Mechanism: Carboxyl groups on proteins (Asp/Glu) are often plentiful but can be buried. The PEG4 spacer helps solubility, but low molar excess results in poor kinetics.
Calculation:
Recommended Excess:
-
Antibodies (IgG): 20x – 50x molar excess.
-
Small Proteins (<30kDa): 10x – 20x molar excess.
-
Peptides: 1.1x – 2x molar excess (equimolar is often sufficient).
Phase 3: Visualization of the Mechanism
Understanding the chemical pathway clarifies why pH changes are necessary.
Figure 2: Two-step EDC/NHS coupling pathway.[5] Note the transition from Activation (Acidic) to Coupling (Neutral).
Phase 4: Quantification (Did it work?)
Do not rely on "it didn't stick to the column" as a diagnostic. You must quantify biotin incorporation.[4][11][12][13]
| Method | Sensitivity | Pros | Cons |
| HABA Assay | Low (~2-4 µM) | Cheap, fast, colorimetric (500nm). | Notoriously inaccurate for PEGylated biotins or low substitution. Steric hindrance prevents HABA displacement. |
| Fluorescent Avidin | High (pmol) | Extremely sensitive. | Requires fluorometer; background fluorescence from protein can interfere. |
| LC-MS (Intact Mass) | Exact | Definitive proof of covalent modification. | Expensive; requires pure sample. |
Expert Tip: If HABA shows 0 incorporation but your Western Blot works, trust the Western. HABA often fails to detect Biotin-PEG4 due to the spacer loop dynamics interfering with the HABA/Avidin pocket displacement [1].
FAQ: Rapid Fire Troubleshooting
Q: Can I use this reagent to label DNA/RNA? A: Only if the oligonucleotide has a 5' or 3' Phosphate or Carboxyl modification. For standard DNA, you are better off using Biotin-11-dUTP (enzymatic) or Photo-Biotin (UV crosslinking) [2].
Q: My protein precipitated after adding EDC. A: EDC changes the surface charge of the protein (neutralizing carboxyls). If the pH is near the protein's isoelectric point (pI), it will crash out. Solution: Move the pH 1 unit away from the pI or increase salt concentration (up to 300mM NaCl).
Q: Why use PEG4? Why not just Biotin-Amine? A: The PEG4 spacer is crucial for solubility. Hydrophobic biotin tags can cause antibody aggregation. The PEG spacer also reduces steric hindrance, allowing Streptavidin to bind the biotin even if it is attached to a cleft in the protein [3].
References
-
Thermo Fisher Scientific. Avidin-Biotin Technical Handbook. (Accessed 2024). Detailed analysis of HABA limitations and steric hindrance in biotin quantification. Link
-
Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. The definitive guide on EDC/NHS chemistry and pH optimization. Link
-
BroadPharm. PEGylation Reagents & Biotinylation. Explains the solubility advantages of PEG spacers in bioconjugation. Link
-
Sigma-Aldrich. Biotin-PEG4-Amine Product Information & Protocols. Specific chemical properties and storage stability.[2][3][4][9][14] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. interchim.fr [interchim.fr]
- 11. anaspec.com [anaspec.com]
- 12. punchout.mesoscale.com [punchout.mesoscale.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
Technical Support Center: Efficient Removal of Unreacted Biotin-PEG4-Amine Post-Labeling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of removing unreacted Biotin-PEG4-Amine after a labeling reaction. Adherence to these protocols is essential for ensuring the integrity and performance of your biotinylated molecules in downstream applications.
I. Core Principles: Why Removing Excess Biotin is Crucial
Biotinylation, the process of attaching biotin to molecules like proteins and antibodies, is a cornerstone of many life science applications due to the high-affinity interaction between biotin and streptavidin.[1][2] However, a successful biotinylation experiment hinges on the effective removal of unreacted, excess Biotin-PEG4-Amine.
Failure to remove this free biotin can lead to significant experimental artifacts, including:
-
Competition for Binding Sites: Free biotin will compete with your biotinylated molecule of interest for binding sites on streptavidin-coated surfaces or beads.[1]
-
Decreased Signal and Sensitivity: This competition results in a reduced signal in assays like ELISA, Western blotting, and immunoprecipitation.[1]
-
High Background Noise: Unbound biotin can lead to high background signals, obscuring true results and leading to inaccurate data interpretation.[1][2]
Therefore, a robust purification strategy is not just a recommendation but a prerequisite for reliable and reproducible results.
II. Troubleshooting Common Issues in Biotinylation and Purification
This section addresses specific problems you might encounter during your biotinylation and subsequent purification steps.
Issue 1: Low or No Biotinylation Efficiency
Symptoms:
-
Low signal in downstream streptavidin-based detection assays.
-
Quantification assays (e.g., HABA) indicate a low degree of labeling.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Suboptimal Buffer Conditions | The reaction between the NHS ester of Biotin-PEG4-Amine and primary amines is most efficient at a pH between 7.2 and 8.5.[3][4] Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the biotinylation reagent.[3][4][5] | Ensure your reaction buffer is amine-free (e.g., PBS, HEPES) and within the optimal pH range.[3][4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[3][4] |
| Inactive Biotin Reagent | Biotin-PEG4-Amine is sensitive to moisture and can hydrolyze, rendering it inactive.[4][6] | Store the reagent desiccated at -20°C.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions.[4][6] |
| Insufficient Molar Excess | A sufficient molar excess of the biotin reagent is necessary to drive the reaction to completion. | Start with a 20-fold molar excess of the biotin reagent to your target molecule.[4] This may require optimization depending on the number of available primary amines on your protein. |
| Issues with the Target Molecule | The concentration of your protein and the number of accessible primary amines will influence the labeling efficiency. | Confirm your protein concentration. If the number of accessible amines is low, consider increasing the molar excess of the biotin reagent or exploring alternative labeling chemistries. |
Issue 2: High Background in Downstream Assays
Symptoms:
-
High non-specific signal in ELISA or Western blots.
-
High background binding in pull-down or immunoprecipitation experiments.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Incomplete Removal of Excess Biotin | Residual free biotin competes for streptavidin binding sites, leading to high background. | Re-purify your sample. Consider a more stringent purification method or a combination of methods (e.g., desalting column followed by dialysis).[7] For dialysis, increase the dialysis time and the number of buffer changes.[7][8] |
| Non-Specific Binding of Biotinylated Molecule | The biotinylated molecule itself may be binding non-specifically to your assay surfaces. | Ensure you are using adequate blocking steps in your downstream protocols to minimize non-specific interactions.[7] |
| Protein Aggregation | Over-modification with biotin can sometimes lead to protein precipitation or aggregation, which can cause non-specific binding. | Consider reducing the molar excess of the biotin reagent in your labeling reaction.[5] |
Issue 3: Protein Precipitation During Purification
Symptoms:
-
Visible precipitate forms during or after the purification step.
-
Low recovery of the biotinylated protein.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Buffer Incompatibility | The purification buffer (e.g., elution buffer from a column or the dialysis buffer) may not be optimal for your protein's stability. | Ensure the pH and salt concentration of all buffers are within the known stability range for your protein.[7] |
| Over-Modification | Excessive biotinylation can alter the isoelectric point of the protein, leading to precipitation.[5] | Reduce the molar excess of the biotin reagent in the labeling reaction.[5] After the reaction, adding a buffer like 1 M Tris (pH 9.0) can sometimes help to resolubilize the protein.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted Biotin-PEG4-Amine?
The most common and effective methods are based on size-based separation, where the much larger biotinylated molecule is separated from the smaller, unreacted biotin reagent.[1][7] These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This technique uses a porous resin to separate molecules based on their size.[9][10][11] Larger molecules, like your biotinylated protein, pass through the column quickly, while smaller molecules, like the unreacted biotin, are retained in the pores and elute later.[10][12][13]
-
Dialysis: This method involves placing your sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[9][14][15] The smaller, unreacted biotin molecules diffuse out into a larger volume of buffer, while your larger biotinylated protein is retained.[9][14][15][16]
-
Affinity Purification: This method utilizes the high affinity of biotin for avidin or streptavidin.[17][18] Your biotinylated protein is captured on a streptavidin-coated resin, and the unreacted biotin is washed away.[17] Elution can be challenging due to the strong interaction.[2][19]
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on several factors:
| Method | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (Spin Desalting Columns) | Small to medium sample volumes; rapid purification. | Fast, easy to use, and provides high recovery.[20][21] | Can result in some sample dilution.[10] |
| Dialysis | Larger sample volumes where speed is not critical. | Gentle on the sample and effective for buffer exchange.[9][14] | Slow process, often requiring several hours and multiple buffer changes.[7][14] |
| Affinity Purification (Streptavidin Resin) | When the highest purity is required and harsh elution conditions are acceptable. | Highly specific for biotinylated molecules.[17][18] | Elution often requires denaturing conditions, which may not be suitable for all downstream applications.[2][19] |
Q3: Is it necessary to quench the biotinylation reaction before purification?
Yes, it is highly recommended to quench the reaction. This stops the biotinylation process and prevents any non-specific labeling.[1] Quenching is achieved by adding a small molecule with a primary amine, such as Tris or glycine, which will react with any remaining active biotin reagent.[1]
Q4: How can I determine the degree of biotinylation after purification?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the mole-to-mole ratio of biotin to your protein.[22][23][24][25] The HABA dye binds to avidin, producing a color that can be measured at 500 nm.[22][23] When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[22][23] It's important to note that all free biotin must be removed before performing this assay for accurate results.[23][26]
IV. Detailed Experimental Protocols
Protocol 1: Quenching the Biotinylation Reaction
-
Following the desired incubation period for your biotinylation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted biotin reagent is neutralized.
Protocol 2: Removal of Unreacted Biotin using a Spin Desalting Column
This protocol is suitable for rapid purification of biotinylated proteins.
Materials:
-
Spin desalting column with an appropriate MWCO for your protein.
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Column Preparation: Remove the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.
-
Equilibration: Add your desired exchange buffer to the column and centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your quenched biotinylation reaction sample to the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains your purified biotinylated protein. The smaller, unreacted Biotin-PEG4-Amine molecules are retained in the resin.[1]
-
Quantification: Determine the protein concentration and the degree of biotinylation of your purified sample.
Protocol 3: Removal of Unreacted Biotin using Dialysis
This protocol is ideal for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody).[1]
-
Dialysis buffer (at least 100 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Hydrate the Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer for at least 2-5 minutes.[3]
-
Load the Sample: Carefully load your quenched biotinylation reaction sample into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing or cassette in a beaker containing the dialysis buffer. Stir gently on a stir plate at 4°C.
-
Buffer Changes: Dialyze for at least 2 hours, then change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step performed overnight.[15]
-
Sample Recovery: Carefully remove your purified sample from the dialysis tubing or cassette.
-
Quantification: Determine the protein concentration and the degree of biotinylation of your purified sample.
V. Visualizing the Workflow
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. goldbio.com [goldbio.com]
- 12. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 13. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 17. Biotinylated Protein Purification [sigmaaldrich.com]
- 18. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protein purification using combined streptavidin (or avidin)-Sepharose and thiopropyl-Sepharose affinity chromatography [pubmed.ncbi.nlm.nih.gov]
- 20. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Separation of Free Biotin-PEG4-Amine from Labeled Proteins
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, reproducible methods for purifying biotinylated proteins.
Core Principles & Separation Strategy
The Causality of Separation: 1 is a hydrophilic biotinylation reagent with a molecular weight of 462.6 g/mol [1]. In contrast, typical target proteins (e.g., monoclonal antibodies) exceed 10 kDa in size. Following a bioconjugation reaction, unreacted Biotin-PEG4-Amine must be rigorously removed. If left in the solution, this excess free biotin will competitively occupy the binding sites on tetrameric avidin or streptavidin, drastically reducing the efficiency of downstream target purification and causing high background or false negatives in assays like ELISA[2].
Because of the massive molecular weight differential (0.46 kDa vs. >10 kDa), size-based separation methodologies—specifically Size Exclusion Chromatography (SEC) and Membrane Ultrafiltration—are the most thermodynamically and kinetically favorable approaches.
Decision matrix for selecting the optimal free biotin separation method.
Quantitative Method Comparison
To determine the optimal workflow for your specific sample, compare the quantitative performance metrics of the three primary separation methods below.
| Parameter | Spin Desalting Columns (7K MWCO) | Centrifugal Ultrafiltration (10K MWCO) | Dialysis Cassettes (10K MWCO) |
| Separation Mechanism | Size Exclusion Chromatography | Membrane Filtration (Diafiltration) | Passive Diffusion |
| Processing Time | ~10–15 minutes | ~45–60 minutes | 4–24 hours |
| Free Biotin Removal | >95% per pass | >99% (after 3 wash cycles) | >99.9% (after 3 buffer exchanges) |
| Protein Recovery | >90% | 80–90% | >90% |
| Sample Volume Change | Negligible (Maintains original volume) | Concentrates sample (up to 80x) | Slight dilution |
Step-by-Step Methodologies & Self-Validating Protocols
Method A: Size Exclusion via Spin Desalting Columns (e.g., Zeba 7K MWCO)
Mechanistic Causality: SEC relies on a porous resin matrix. Molecules smaller than the 7 kDa cut-off (like the 462 Da Biotin-PEG4-Amine) navigate through the labyrinthine pores, significantly delaying their transit. Proteins larger than 7 kDa bypass the pores entirely, eluting rapidly in the void volume[3].
Protocol:
-
Preparation: Twist off the bottom plug of the spin column and loosen the cap. Place in a collection tube and centrifuge at 1,000 × g for 2 minutes to evacuate the storage buffer[4].
-
Equilibration: Add the appropriate volume of your target downstream buffer (e.g., PBS) to the resin bed. Centrifuge at 1,000 × g for 2 minutes. Repeat this wash step 3 times to fully equilibrate the column[4].
-
Sample Loading: Carefully apply your biotinylation reaction mixture directly to the center of the compacted resin bed. Avoid touching the sides of the column to prevent sample bypass[4].
-
Elution: Transfer the column to a clean microcentrifuge tube. Centrifuge at 1,000 × g for 2 minutes. The flow-through contains your purified, biotinylated protein[4].
Self-Validation System: Measure the absorbance at 280 nm (A280) of the initial sample and the final flow-through. A recovery of >90% validates the structural integrity of the workflow[3]. To confirm biotinylation, perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Method B: Centrifugal Diafiltration (e.g., Amicon Ultra 10K MWCO)
Mechanistic Causality: This method utilizes a regenerated cellulose membrane. Centrifugal force drives the buffer and low-molecular-weight free biotin through the membrane pores, while the larger labeled protein is physically retained[5]. The vertical membrane design minimizes solute polarization and membrane fouling, ensuring rapid processing[5].
Step-by-step diafiltration workflow for removing free biotin using centrifugal filters.
Protocol:
-
Loading: Add the labeling reaction mixture to the upper reservoir of the centrifugal filter device[6].
-
First Spin (Concentration): Centrifuge at 14,000 × g (for 0.5 mL devices) or 4,000 × g (for 15 mL devices) for 10–15 minutes until the sample is highly concentrated[6].
-
Buffer Exchange (Diafiltration): Reconstitute the retentate to the original volume with fresh buffer[5].
-
Wash Cycles: Centrifuge again. Repeat this dilution and concentration cycle 2 to 3 times to ensure >99% removal of the free Biotin-PEG4-Amine[5].
-
Recovery: Invert the filter into a clean collection tube and perform a "reverse spin" at 1,000 × g for 2 minutes to recover the concentrated, purified protein[6].
Self-Validation System: Calculate the final protein concentration using a BCA assay. Compare the total mass to the starting material; a successful diafiltration should yield >85% protein recovery[6].
Troubleshooting & FAQs
Q1: My protein recovery is unacceptably low after using spin desalting columns. What went wrong? Causality & Solution: Low recovery typically stems from two issues: loading a volume outside the column's optimal range, or non-specific binding due to low initial protein concentration. Ensure your sample volume matches the column specifications. Furthermore, poor recovery may be due to over-labeling; a high labeling stoichiometry can cause the protein to become insoluble. Keep the labeling stoichiometry down to a 1:1 or 2:1 ratio to maintain solubility[7].
Q2: My downstream ELISA has high background noise. Did the separation fail? Causality & Solution: High background often indicates that residual free Biotin-PEG4-Amine is competing with the biotinylated protein for streptavidin binding sites[2]. Spin desalting columns remove ~95% of free biotin per pass[3]. If your initial biotin molar excess was very high (e.g., >50x), a single pass is mathematically insufficient. Solution: Perform a sequential desalting step (run the flow-through over a second, fresh column) or switch to the diafiltration method (Amicon) with 3+ wash cycles.
Q3: Can I use a 3K MWCO filter instead of a 10K MWCO for a 15 kDa protein? Causality & Solution: Yes. The thermodynamic rule for ultrafiltration is to select a Molecular Weight Cut-Off (MWCO) that is at least 2 to 3 times smaller than the molecular weight of your target protein to ensure >90% retention. Since Biotin-PEG4-Amine is ~0.46 kDa, it will easily pass through a 3K MWCO membrane, while your 15 kDa protein is safely retained.
Q4: My protein precipitated during Amicon ultrafiltration. How do I fix this? Causality & Solution: Over-concentration leads to the protein exceeding its inherent solubility limit, causing aggregation and precipitation[8]. Solution: Monitor the spin time carefully to avoid spinning to dryness. While modern vertical membranes have physical deadstops to prevent complete dryness[5], over-concentration can still occur. If precipitation happens, reduce the centrifugation time, or add mild stabilizing agents (e.g., 0.05% Tween-20 or 5% glycerol) to your buffer.
References
-
BroadPharm. "Biotin-PEG4-amine, 663171-32-2". 1
-
LabMart / Thermo Fisher Scientific. "Thermo Scientific™ Zeba™ Spin Desalting Columns, 7K MWCO". 3
-
ResearchGate. "How to remove the excess of biotin from the biotilanyted antibody after the bioconjugation step without losing antibody?". 7
-
Fisher Scientific. "Zeba Dye and Biotin Removal Spin Columns User Guide". 4
-
Sigma-Aldrich. "Protein Labeling and Purification with Amicon® Pro Centrifugal Filters". 9
-
Thermo Fisher Scientific. "Small Molecules: Dye and Biotin Removal". 2
-
Merck Millipore. "Amicon® Ultra Centrifugal Filter, 100 kDa MWCO". 5
-
USP / Millipore. "Amicon® Ultra-0.5 Centrifugal Filter Devices". 6
-
Merck Millipore. "Amicon® Ultra-4 10K Centrifugal Filter Devices". 8
Sources
- 1. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Thermo Scientific™ Zeba™ Spin Desalting Columns, 7K MWCO | LabMart Limited [labmartgh.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sites.usp.br [sites.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protein Labeling and Purification with Amicon® Pro Centrifugal Filters [sigmaaldrich.com]
Technical Support Center: Troubleshooting HABA Assay Interference with Biotin-PEG4-Amine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical interactions that occur when quantifying biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, specifically when utilizing Biotin-PEG4-Amine as the conjugation reagent.
Rather than merely providing a list of steps, this guide deconstructs the causality behind assay failures. By understanding the thermodynamic and steric principles governing the avidin-biotin-HABA triad, you can implement our self-validating protocols to guarantee absolute quantitative accuracy in your bioconjugation workflows.
Mechanistic Overview: The Core Conflict
The HABA assay relies on competitive binding. HABA dye binds to the avidin tetramer with relatively low affinity, producing a characteristic absorbance peak at 500 nm. Biotin, possessing an exceptionally high affinity for avidin (
Biotin-PEG4-Amine is engineered with a hydrophilic polyethylene glycol (PEG4) spacer to enhance the aqueous solubility of the target protein and reduce steric hindrance during downstream applications[2]. However, this reagent introduces specific troubleshooting challenges:
-
Amine Reactivity: It requires EDC/NHS crosslinking chemistry to conjugate to carboxyl groups. Failure in this upstream reaction directly impacts the downstream HABA readout.
-
Mimicry: Unreacted Biotin-PEG4-Amine perfectly mimics conjugated biotin in the HABA assay, leading to catastrophic overestimation if not rigorously purged[2].
Fig 1: Mechanism of the HABA assay. Biotin displaces HABA from avidin, decreasing absorbance at 500 nm.
Diagnostic FAQs: Troubleshooting Assay Interference
Q: Why is my calculated biotin-to-protein molar ratio unrealistically high (e.g., >15:1)?
Causality: The HABA assay cannot distinguish between protein-conjugated biotin and free Biotin-PEG4-Amine. If your post-labeling purification step is insufficient, the residual free reagent will rapidly displace HABA, artificially inflating the
Q: Why is my reading ≤ 0 after adding the biotinylated sample?
Causality: A zero or negative
Q: Why does my sample precipitate immediately upon adding the HABA/Avidin reagent?
Causality: There are two distinct mechanistic causes for this interference:
-
Buffer Incompatibility: Potassium ions (found in Modified Dulbecco's PBS) interact with the HABA/Avidin complex, causing rapid crystallization and precipitation[3].
-
Macromolecular Cross-linking: Avidin is a tetramer with four biotin-binding sites. If your target protein is heavily biotinylated, a single target protein can bind multiple avidin molecules, creating a massive, insoluble cross-linked network that scatters light and ruins spectrophotometric readings[1]. Resolution: First, ensure your sample is in standard, sodium-based PBS or TBS[4]. If precipitation persists, your protein is cross-linking the avidin. You must perform a proteolytic digestion prior to the assay (See Protocol B).
Q: Can the PEG4 spacer cause the HABA assay to underestimate the true degree of biotinylation?
Causality: Yes. While the PEG4 spacer is designed to reduce steric hindrance, avidin is a bulky 66 kDa glycoprotein with deep binding pockets. If multiple Biotin-PEG4-Amine molecules are conjugated in close proximity on the protein surface, or if they become buried within the protein's tertiary structure, the avidin tetramer physically cannot access them[1]. This steric exclusion leads to a false low reading. Resolution: Enzymatic degradation of the protein backbone is required to liberate the Biotin-PEG4 moieties, allowing unhindered stoichiometric binding to avidin[1].
Fig 2: Decision tree for diagnosing and resolving common HABA assay interference and failures.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, the following protocols incorporate internal validation checkpoints. Do not proceed to calculations until the validation criteria are met.
Protocol A: Rigorous Removal of Free Biotin-PEG4-Amine
Standard desalting columns often leave 1-5% of free Biotin-PEG4-Amine behind, which is enough to skew HABA results. This two-step protocol ensures complete removal.
Methodology:
-
Primary Desalting: Equilibrate a size-exclusion spin column (e.g., Zeba 7K MWCO) with standard PBS (pH 7.2). Apply your conjugation reaction mixture and centrifuge at 1,500 x g for 2 minutes to remove >90% of the free reagent[2].
-
Secondary Dialysis: Transfer the eluate to a dialysis cassette (10 kDa MWCO for antibodies/large proteins)[2]. Dialyze against 1 L of PBS at 4°C with constant stirring for 2 hours.
-
Buffer Exchange: Replace the PBS buffer with a fresh 1 L volume and dialyze overnight at 4°C.
-
Self-Validation Checkpoint (Crucial): Before removing your protein from the cassette, extract 100 µL of the external dialysis buffer (the dialysate). Run a mock HABA assay on this dialysate.
-
Validation Criterion: The
of the dialysate must be exactly 0.000. If it is , free Biotin-PEG4-Amine is still leaching out. Perform another buffer exchange until the dialysate reads zero.
-
-
Recovery: Once validated, recover the pure biotinylated protein for quantification.
Protocol B: Pronase Digestion for Absolute Quantification
To eliminate steric hindrance and prevent macromolecular cross-linking, the target protein must be digested into small peptides[1].
Methodology:
-
Enzyme Preparation: Prepare a fresh 10 mg/mL stock of Pronase (a non-specific protease mixture) in PBS.
-
Digestion Reaction: Combine 100 µL of your purified biotinylated protein (from Protocol A) with 10 µL of the Pronase stock.
-
Incubation: Incubate the mixture at 37°C for 2 to 4 hours to ensure complete degradation of the protein backbone.
-
HABA Measurement:
-
Self-Validation Checkpoint: Run the HABA assay in parallel using an undigested aliquot of the same sample.
-
Validation Criterion: If the calculated biotin molar ratio of the digested sample is higher than the undigested sample, steric hindrance was actively interfering with your assay. The digested value represents the true, validated degree of labeling.
-
Quantitative Data & Buffer Compatibility Matrices
Use these reference tables to benchmark your assay performance and ensure environmental variables are not causing interference.
Table 1: HABA Assay Quantitative Benchmarks
| Parameter | Expected Value / Range | Implication if Out of Bounds |
| Initial | 0.900 – 1.300 | If < 0.900: Incomplete mixing, degraded HABA dye, or severe buffer interference[3]. |
| Final | If < 0.300: Sample is too concentrated, exceeding the linear range. Dilute and repeat[4]. | |
| > 0.000 | If | |
| Biotin:Protein Molar Ratio | 1:1 to 5:1 (Typical) | If > 10:1: High probability of free Biotin-PEG4-Amine contamination[2]. |
Table 2: Buffer Compatibility Matrix
| Buffer Component | Compatibility | Causality / Effect |
| Standard PBS (Sodium-based) | Excellent | Maintains optimal pH (~7.2) required for Avidin-HABA complex stability[3]. |
| TBS (Tris-Buffered Saline) | Excellent | Non-interfering; maintains stable pH without reactive ions[4]. |
| Potassium-based Buffers | Incompatible | Potassium ions cause rapid crystallization and precipitation of the HABA/Avidin complex[3]. |
| Free Amines (Tris, Glycine) | Compatible (Post-reaction) | Does not interfere with HABA, but must be absent during the upstream EDC/NHS coupling phase. |
References
- BenchChem. "Application Notes and Protocols: Efficient Removal of Excess Biotin-PEG4-Amine Post-Labeling." Benchchem.com.
- Fisher Scientific. "HABA - 4´-hydroxyazobenzene-2-carboxylic acid." Fishersci.com.
- Vector Laboratories. "An Accurate and Simple Spectrophotometric Assay System for Quantitation of Biotin: WHITE PAPER." Vectorlabs.com.
- Thermo Fisher Scientific. "EZ-Link™ Sulfo-NHS-Biotinylation Kit User Guide (MAN0011559 Rev. B)." Thermofisher.com.
Sources
Validation & Comparative
Biotin-PEG4-Amine vs. Biotin-LC-Amine: A Comprehensive Guide to Carboxyl-Targeted Protein Labeling
Introduction: The Case for Carboxyl-Targeted Biotinylation
For researchers and drug development professionals, biotinylation is a cornerstone technique for protein purification, immobilization, and detection. While most labeling strategies target primary amines (lysine residues) using NHS-ester chemistry, this approach is not universally applicable. When critical lysines reside within a protein's active site, or when a target molecule naturally lacks accessible amines, (glutamates, aspartates, or the C-terminus) becomes essential to preserve biological function[1].
Amine-functionalized biotins—specifically Biotin-PEG4-Amine and Biotin-LC-Amine —are the reagents of choice for this reverse-targeting approach. They act as nucleophiles that form stable amide bonds with carboxylates activated by[2]. While both reagents achieve the same covalent linkage, their distinct spacer arms fundamentally alter the biophysical properties and downstream performance of the labeled protein.
Head-to-Head Comparison: Chemical & Physical Properties
The spacer arm of a biotinylation reagent serves two critical purposes: it alleviates steric hindrance so the biotin tag can access the deep binding pockets of avidin/streptavidin, and it dictates the overall solubility of the resulting bioconjugate[3].
Reagent Specifications & Performance Metrics
| Feature | Biotin-PEG4-Amine | Biotin-LC-Amine |
| Spacer Chemistry | Polyethylene glycol (PEG4) | Aminocaproic acid (Hydrocarbon) |
| Spacer Length | ~29.0 Å | ~22.4 Å |
| Hydrophilicity | Extremely High | Low (Hydrophobic) |
| Target Functional Group | Carboxyls (-COOH) or Aldehydes | Carboxyls (-COOH) or Aldehydes |
| Coupling Chemistry | EDC/Sulfo-NHS or Reductive Amination | EDC/Sulfo-NHS or Reductive Amination |
| Impact on Protein Solubility | [4] | [5] |
Mechanistic Insights: The Causality of Experimental Choices
The Solubility Paradigm: PEG vs. LC Spacers
Adding multiple tags to a protein surface alters its hydration shell. Biotin-LC-Amine utilizes a 6-carbon aminocaproic acid spacer. While effective at reducing steric hindrance compared to spacer-less biotin, heavy labeling with LC-spacers introduces significant hydrophobic patches on the protein surface, often leading to precipitation[5].
Conversely, Biotin-PEG4-Amine features a flexible tetraethylene glycol spacer. The oxygen atoms within the PEG backbone extensively hydrogen-bond with surrounding water molecules. This not only masks the hydrophobicity of the biotin moiety but actively of the bioconjugate, virtually eliminating aggregation artifacts during downstream assays[6].
Impact of hydrophobic (LC) vs. hydrophilic (PEG4) spacer arms on protein solubility.
The Two-Step EDC/Sulfo-NHS Self-Validating System
Because proteins contain both carboxyls and amines, direct one-step EDC coupling often causes unwanted intra- or inter-molecular protein crosslinking[7]. To engineer a self-validating, controlled reaction, a two-step protocol utilizing Sulfo-NHS and pH-shifting is required:
-
Activation (pH 4.5–6.0): EDC reacts with carboxyls to form an unstable O-acylisourea intermediate. Sulfo-NHS rapidly displaces EDC to form a semi-stable Sulfo-NHS ester[8].
-
Conjugation (pH 7.0–8.0): The protein's endogenous amines are protonated and less reactive at acidic pH. By subsequently raising the pH and flooding the system with a massive molar excess of Biotin-Amine, the reagent outcompetes the protein's own amines, ensuring specific labeling without polymerization[8].
Workflow of EDC/Sulfo-NHS mediated carboxyl-to-amine crosslinking for protein biotinylation.
Experimental Methodology: Optimized Labeling Protocol
This step-by-step methodology leverages the two-step EDC/Sulfo-NHS workflow to maximize labeling efficiency while strictly preventing protein polymerization.
Critical Prerequisites:
-
Buffer Compatibility: You must (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during activation, as they will completely quench the reaction[2].
-
Reagent Freshness: EDC is highly moisture-sensitive. Always prepare EDC solutions immediately before use[8].
Step-by-Step Workflow:
-
Protein Preparation: Dissolve the target protein (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activation: Add Sulfo-NHS to the protein solution to a final concentration of 5 mM. Immediately follow by adding freshly prepared EDC to a final concentration of 2 mM[8].
-
Incubation: React for 15 minutes at room temperature.
-
Quenching (Critical Control Step): Add 2-mercaptoethanol to a final concentration of 20 mM. This quenches unreacted EDC, preventing any further carboxyl activation and halting the risk of runaway crosslinking[8].
-
Conjugation: Add Biotin-PEG4-Amine or Biotin-LC-Amine at a 20- to 50-fold molar excess relative to the protein. Immediately adjust the pH to 7.2–7.5 using a concentrated, amine-free buffer (e.g., 10X PBS). This pH shift deprotonates the primary amine on the biotin reagent, maximizing its nucleophilicity[8].
-
Final Incubation: React for 2 hours at room temperature.
-
Purification: Remove unreacted biotin and EDC/NHS byproducts using a size-exclusion desalting column (e.g., 7K MWCO) equilibrated with standard PBS.
Conclusion & Selection Guide
While both reagents successfully biotinylate carboxyl groups, Biotin-PEG4-Amine is objectively superior for the vast majority of protein labeling applications.
-
Choose Biotin-PEG4-Amine when labeling delicate proteins, monoclonal antibodies, or when aiming for a high degree of labeling (DOL). The hydrophilic PEG spacer will protect the protein from aggregation, maintain native conformation, and provide maximum spatial accessibility for streptavidin binding[4],[6].
-
Choose Biotin-LC-Amine only if the target molecule is a highly hydrophilic small peptide where the hydrophobic LC spacer might actually aid in downstream reversed-phase HPLC purification, or if budget constraints strictly prohibit the use of PEGylated reagents.
References
-
Title: The Secrets of Coupling with Biotin! | Source: G-Biosciences | URL: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotin PEG4 amine | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG4-Amine vs. Biotin-PEG2-Amine: A Solubility & Performance Technical Guide
Executive Summary
In the precise chemistry of bioconjugation, the choice between Biotin-PEG2-Amine and Biotin-PEG4-Amine is rarely about the biotin itself, but rather the physicochemical impact of the linker on the final conjugate.
While both reagents serve to biotinylate carboxyl-containing biomolecules (via EDC activation) or NHS-ester functionalized surfaces, they diverge significantly in solubility conferment and steric availability :
-
Biotin-PEG4-Amine is the preferred standard for protein labeling. Its longer hydrophilic chain (29 Å) significantly improves the water solubility of the labeled target and minimizes steric hindrance during streptavidin binding.[1]
-
Biotin-PEG2-Amine is a specialized alternative used when close-proximity labeling is required (20.4 Å) or when linker length must be minimized to prevent non-specific binding in complex matrices.
Chemical & Physical Properties Comparison
The fundamental difference lies in the ethylene glycol repeat units (
| Feature | Biotin-PEG2-Amine | Biotin-PEG4-Amine |
| Molecular Weight | ~374.5 Da | ~462.6 Da |
| Spacer Length | 20.4 Å | 29.0 Å |
| Hydrophilicity | Moderate | High |
| Water Solubility (Reagent) | >25 mg/mL (Salt form) | >50 mg/mL (Highly Soluble) |
| Solubility Impact on Target | Neutral to Slight Improvement | Significant Solubility Enhancement |
| Steric Hindrance | Moderate (Risk of masking) | Low (High accessibility) |
The Solubility Divergence
Reagent Solubility vs. Conjugate Solubility
A common misconception is that if the reagent dissolves, the reaction will work. However, the critical factor is Conjugate Solubility —how the reagent affects the protein after attachment.
-
Biotin-PEG2-Amine:
-
Reagent: Soluble in water (especially as a hydrochloride salt), but the free base can be less soluble.
-
Effect: Biotin is inherently hydrophobic. A short PEG2 linker is often insufficient to mask this hydrophobicity. Labeling a hydrophobic protein with multiple Biotin-PEG2 molecules can trigger aggregation or precipitation because the hydrophobic biotin moieties are held close to the protein surface.
-
-
Biotin-PEG4-Amine:
-
Reagent: Highly soluble in water, DMSO, and DMF.[2]
-
Effect: The 4-unit PEG chain forms a "hydration shell." It recruits water molecules around the biotin, effectively shielding the hydrophobic core. This increases the net solubility of the labeled protein, preventing aggregation even at higher labeling densities.
-
Solvent Compatibility Data
-
Aqueous Buffers (PBS, MES): Both are soluble, but PEG4 dissolves faster and remains stable longer in solution.
-
DMSO/DMF: Both are highly soluble. For hydrophobic targets, dissolving the reagent in DMSO first is recommended for both.
Steric Hindrance & Binding Efficiency[4]
The primary failure mode in biotinylation is Steric Occlusion . If the biotin is too close to the protein surface, the massive Streptavidin protein (60 kDa) cannot access it.
Mechanism of Action
-
PEG2 (20 Å): The biotin is tethered relatively close to the target. If the attachment site (e.g., a carboxyl group in a protein crevice) is recessed, the biotin may be buried.
-
PEG4 (29 Å): The extra length acts as a flexible arm, projecting the biotin outward into the solvent. This ensures high-affinity capture by Streptavidin.
Figure 1: Comparative binding accessibility. The PEG4 linker extends the biotin moiety beyond the protein's hydration shell, facilitating Streptavidin capture, whereas PEG2 may lead to steric clashes.
Experimental Protocol: Carboxyl-to-Amine Conjugation
This protocol uses EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) to couple Biotin-PEG-Amine to Carboxyl groups (Asp, Glu, C-terminus) on a target protein.[3]
Reagents:
-
Target Protein (in MES Buffer, pH 4.7–6.0)
-
Biotin-PEG4-Amine (or PEG2) stock (50 mM in DMSO)
-
EDC (freshly prepared 100 mM in MES buffer)
-
Sulfo-NHS (Optional, to stabilize intermediate)
Workflow:
-
Preparation: Exchange protein buffer to 0.1 M MES, 0.5 M NaCl, pH 6.0 . (Avoid amines like Tris or Glycine).
-
Activation: Add EDC (10-fold molar excess over protein) and Sulfo-NHS (25-fold excess) to the protein solution.
-
Incubation 1: React for 15 minutes at Room Temperature (RT).
-
Conjugation: Add Biotin-PEG4-Amine (or PEG2) at 20-50 fold molar excess.
-
Note: Because the biotin reagent is an amine, it competes with protein lysines. However, using a large excess of the small molecule biotin-amine drives the reaction toward biotinylation of the activated carboxyls.
-
-
Incubation 2: React for 2 hours at RT or Overnight at 4°C.
-
Quenching: Add Hydroxylamine or Tris buffer to quench unreacted EDC.
-
Purification: Desalt using a Zeba Spin Column or dialysis to remove excess biotin.
Figure 2: Two-step EDC/NHS coupling workflow for Biotin-PEG-Amine conjugation.
Decision Matrix: Which Linker to Choose?
| Scenario | Recommended Linker | Reasoning |
| General Protein Labeling | Biotin-PEG4-Amine | Maximizes solubility and capture efficiency.[2][4][5] Safe default. |
| Hydrophobic Proteins | Biotin-PEG4-Amine | Critical to prevent precipitation. The PEG4 helps solubilize the target.[1][4][6] |
| Small Peptide Labeling | Biotin-PEG2-Amine | A long PEG4 chain might be larger than the peptide itself, altering its bioactivity. |
| Surface Immobilization | Biotin-PEG4-Amine | Surfaces create massive steric hindrance; the longer linker is essential. |
| FRET Studies | Biotin-PEG2-Amine | Shorter distance is preferred to keep the fluorophore close to the acceptor. |
Troubleshooting
-
Precipitation during reaction:
-
Cause: Biotin hydrophobicity destabilizing the protein.
-
Solution: Switch from PEG2 to PEG4 . If already using PEG4, decrease the molar excess of biotin or add 10-20% glycerol to the buffer.
-
-
Low Binding to Streptavidin:
References
-
PureSynth. Biotin-PEG2-Amine Solubility Profile. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purepeg.com [purepeg.com]
Validating Biotinylation Degree: The HABA/Avidin Assay Master Guide
Executive Summary: The "Goldilocks" Dilemma
In bioconjugation, the Degree of Labeling (DOL) is the single most critical quality attribute. Under-biotinylation leads to poor assay sensitivity and weak signal retention. Over-biotinylation causes protein aggregation, precipitates, and steric masking of the antigen-binding site.
While Mass Spectrometry (MS) is the gold standard for characterization, it is often inaccessible for routine checks. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) / Avidin assay remains the industry workhorse for rapid, colorimetric quantification. This guide elevates the standard protocol into a self-validating system, ensuring your data is not just a number, but a decision-making tool.
Mechanism of Action: Competitive Displacement
To troubleshoot this assay, you must understand the molecular competition at play. HABA is an anionic dye that binds weakly to Avidin (
Biotin has an affinity for Avidin orders of magnitude higher (
Visualization: The Displacement Pathway
Figure 1: The competitive displacement mechanism. Biotin's superior affinity ejects HABA from the binding pocket, reducing absorbance at 500nm.[2][3][4][5][6][7]
Comparative Analysis: HABA vs. Alternatives
Before proceeding, confirm that HABA is the correct tool for your specific sample constraints.
| Feature | HABA / Avidin Assay | Fluorescence (FRET/Quenching) | LC-MS (Intact Mass) |
| Principle | Colorimetric (Absorbance | Fluorescence (Signal | Mass Shift ( |
| Sensitivity | Moderate ( | High (pmol range detection) | Exact (Resolves distribution) |
| Sample Volume | High (Requires | Low (Requires | Low |
| Cost | Low (Reagents are cheap) | Moderate (Kits/Fluorophores) | High (Instrument time) |
| Throughput | High (96-well plate compatible) | High (96/384-well plate) | Low to Medium |
| Best Use Case | Routine QC of bulk conjugations (mg/mL scale). | Precious samples or low-concentration proteins. | Final product characterization for IND filing. |
Expert Insight: Use HABA for routine antibody conjugation (1–10 mg/mL). If you are working with precious recombinant proteins <0.5 mg/mL, HABA will fail due to the signal-to-noise ratio; switch to a fluorescence-based kit (e.g., FluoReporter or Quant*Tag) [1, 2].
Strategic Protocol: The Self-Validating System
This protocol is designed to eliminate the two most common sources of error: Free Biotin Contamination and Inaccurate Path Lengths .
Phase 1: Sample Preparation (The Critical Step)
Stop. Do not run the assay immediately after the biotinylation reaction.
-
The Problem: Unreacted biotin esters (NHS-Biotin) will displace HABA just as well as your protein, leading to falsely elevated DOL calculations (e.g., calculating 20 biotins/molecule when only 2 are attached).
-
The Fix: You must remove free biotin via Zeba Spin Desalting Columns (7K MWCO) or extensive dialysis.
-
Validation: If possible, run the flow-through of your final wash. It should show zero displacement in the HABA assay.
Phase 2: The Assay Workflow
Reagents:
-
HABA/Avidin Reagent (Lyophilized premix or prepared fresh).
-
Positive Control (Biotinylated HRP or known Biotin standard).[7]
Workflow:
Figure 2: Step-by-step experimental workflow for the HABA assay.[1][2][10][11][12][13][14]
Phase 3: The Calculation (Cuvette Format)
The calculation relies on the Beer-Lambert Law (
-
(HABA/Avidin):
[3].[1][8][11][14][15][16] - (Pathlength): 1 cm (standard cuvette) or 0.5 cm (microplate - must be verified).
Step 1: Calculate
Step 2: Calculate Moles of Biotin (
Step 3: Calculate Degree of Labeling (DOL)
Data Interpretation & Troubleshooting
Even with perfect technique, results can be confusing. Use this matrix to interpret anomalies.
| Observation | Likely Cause | Corrective Action |
| DOL is negative | Turbidity or precipitation in the sample. Spin down sample or check for aggregation. | |
| DOL is massive (>20) | Free Biotin Contamination | CRITICAL: Re-dialyze or run another desalting column. Free biotin is the #1 cause of error. |
| DOL is very low (<1) | Steric Hindrance or Low Conc. | The protein may be too dilute (<0.5 mg/mL) for HABA sensitivity. Switch to Fluorescence kit. |
| Sample is Red/Brown | Intrinsic Absorbance (e.g., HRP) | The protein absorbs at 500nm. You must run a blank of the protein alone and subtract its |
Senior Scientist Tip: The "HRP" Exception
Proteins like HRP (Horseradish Peroxidase) or Hemoglobin are naturally colored and absorb at 500 nm. This interferes with the assay.[9]
-
Modification: Measure the absorbance of your HRP sample before mixing with HABA. Subtract this value from the final
reading to normalize the baseline [4].
References
-
Green, N.M. (1970). Spectrophotometric determination of avidin and biotin.[1][3][6][7][8][9][13][15] Methods in Enzymology, 18A: 418-424. (Foundational text for extinction coefficient).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. punchout.mesoscale.com [punchout.mesoscale.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pierce™ Biotin Quantitation Kit - FAQs [thermofisher.com]
- 6. iright.com [iright.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Thermo Scientific™ Pierce™ Biotin Quantitation Kit, 12 Tests | LabMart Limited [labmartgh.com]
- 13. seracare.com [seracare.com]
- 14. protocols.io [protocols.io]
- 15. HABA Calculator | BroadPharm [broadpharm.com]
- 16. tcichemicals.com [tcichemicals.com]
Biotin-PEG4-Amine vs standard Biotin-Hydrazide for carboxyl labeling
[1]
Abstract
Labeling carboxyl groups on biomolecules requires navigating a trade-off between reaction specificity and conjugate performance . While Biotin-Hydrazide is the traditional choice for carboxyl labeling due to its unique ability to operate at acidic pH (minimizing self-polymerization), it suffers from poor solubility and steric hindrance. Biotin-PEG4-Amine offers superior solubility and avidin-binding efficiency due to the PEG spacer but presents a higher risk of off-target crosslinking when used on proteins. This guide analyzes the mechanistic differences, provides optimized protocols, and delineates the specific use-cases for each reagent.
Mechanism of Action: The Chemistry of Coupling
Both reagents utilize carbodiimide chemistry (EDC) to activate the target carboxyl group, but the nucleophilic attack differs fundamentally in pH dependence and bond nature.
A. The Amine Route (Biotin-PEG4-Amine)
-
Reaction: EDC activates the carboxyl to an unstable O-acylisourea intermediate. The primary amine of the biotin reagent attacks this intermediate.
-
Bond Formed: Amide Bond (extremely stable).[1]
-
Critical Constraint: Primary amines are protonated (
) and non-nucleophilic below pH 7. Coupling requires pH 7.0–8.0. -
Risk: At pH 7+, the intrinsic amines (Lysine residues) of a target protein are also deprotonated. This leads to competitive "self-polymerization" (protein-to-protein crosslinking) alongside the desired biotinylation.
B. The Hydrazide Route (Biotin-Hydrazide)
-
Reaction: EDC activates the carboxyl.[1][2] The hydrazide group (
) attacks the intermediate. -
Bond Formed: Acyl Hydrazide Bond (Stable, though slightly less than amides).
-
Critical Advantage: Hydrazides have a much lower pKa (2–3) than amines. They remain nucleophilic at pH 4.5–5.5 . At this acidic pH, protein amines are fully protonated (
) and inert. -
Result: You can label carboxyls without crosslinking the protein.
Figure 1: Mechanistic divergence of carboxyl labeling. Route B (Hydrazide) allows specific labeling at acidic pH, preventing protein aggregation.[3]
Comparative Analysis
The choice between these reagents depends on the nature of your target (Protein vs. Nanoparticle) and the assay requirements (Solubility vs. Specificity).
| Feature | Biotin-PEG4-Amine | Biotin-Hydrazide (Standard) |
| Linker Type | Polyethylene Glycol (PEG4) | Short Alkyl or None |
| Water Solubility | High (Dissolves directly in buffer) | Low (Requires DMSO/DMF stock) |
| Avidin Binding | Excellent (Spacer reduces steric hindrance) | Moderate/Poor (Biotin buried near surface) |
| Reaction pH | Neutral (pH 7.0–8.0) | Acidic (pH 4.5–5.5) |
| Crosslinking Risk | High (If target has amines, e.g., proteins) | Low (Specific to carboxyls at acidic pH) |
| Bond Stability | Amide (Hydrolysis resistant) | Acyl Hydrazide (Stable, but reversible at extreme pH) |
| Best Application | Nanoparticles, Beads, Small Molecules | Proteins, Antibodies, Cell Surface Carboxyls |
Expert Insight: The "Spacer" Effect
Standard Biotin-Hydrazide has a very short linker. When attached directly to a carboxyl group on a protein surface, the biotin molecule can remain "buried" within the protein's hydration shell or steric fold.
-
The PEG Advantage: The PEG4 spacer (~16 Å) projects the biotin moiety away from the surface. Experimental data consistently shows that PEG-linkers increase streptavidin capture efficiency by 30–50% compared to zero-length linkers, particularly for targets immobilized on solid supports [1, 2].
Experimental Protocols
Protocol A: Protein Carboxyl Labeling (Biotin-Hydrazide)
Use this for antibodies or enzymes where preserving monomeric state is critical.
Materials:
-
Target Protein (1–10 mg/mL) in MES Buffer (0.1 M, pH 4.7–5.5).[4] Crucial: No halides or amines.
-
EDC (freshly prepared 100 mM in MES buffer).
Workflow:
-
Buffer Exchange: Dialyze or desalt protein into 0.1 M MES, pH 5.0 .
-
Reagent Addition: Add Biotin-Hydrazide to a final concentration of 5 mM . (Maintain ~5-10% DMSO final vol).
-
Activation: Add EDC to a final concentration of 2–5 mM .
-
Note: Adding Biotin-Hydrazide before EDC ensures that as soon as the carboxyl is activated, the specific nucleophile is present.
-
-
Incubation: React for 2 hours at Room Temperature (RT) with mixing.
-
Purification: Desalt using a Zeba Spin Column or dialysis against PBS to remove excess biotin and DMSO.
Protocol B: Nanoparticle/Bead Labeling (Biotin-PEG4-Amine)
Use this for carboxylated beads, quantum dots, or small molecules lacking amines.
Materials:
-
Carboxylated Beads (washed/suspended in Activation Buffer).
-
Activation Buffer: 0.1 M MES, pH 6.0.
-
Coupling Buffer: PBS or Borate, pH 7.5–8.0.
Workflow:
-
Activation: Resuspend beads in MES buffer. Add EDC (5 mg/mL) and Sulfo-NHS (5 mg/mL). Incubate for 15 min at RT.
-
Wash: Centrifuge and wash beads 1x with MES to remove excess EDC (prevents cross-reaction).
-
Coupling: Resuspend activated beads in Coupling Buffer (pH 7.5) .
-
Labeling: Immediately add Biotin-PEG4-Amine (1–10 mM final).
-
Incubation: React for 2 hours at RT.
-
Quench & Wash: Add Tris (100 mM) to quench remaining active esters. Wash beads 3x with storage buffer.
Decision Logic & Troubleshooting
Use the following logic to select the correct reagent for your specific application.
Figure 2: Selection logic for carboxyl biotinylation reagents.
Troubleshooting Guide
-
Precipitation with Biotin-Hydrazide: This reagent is hydrophobic. If protein precipitates, lower the reagent concentration or switch to Biotin-PEG4-Hydrazide (a hybrid reagent that offers the pH selectivity of hydrazide with the solubility of PEG) [3].
-
Low Biotinylation Efficiency:
-
Hydrazide Route: Ensure pH is < 5.5. Above pH 6, the hydrazide is less competitive against hydrolysis.
-
Amine Route: Ensure buffer is amine-free (No Tris/Glycine) during the coupling step.
-
-
High Background in Assays: If using standard Biotin-Hydrazide, the hydrophobic linker may cause non-specific binding to surfaces.[6] Switch to a PEG-based reagent to reduce "stickiness" [1].
References
-
BenchChem. (2025). The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide.[1][2][3][4] Retrieved from
-
Vector Laboratories. (n.d.). Biotin-dPEG®4-hydrazide: Hydrophilic biotinylation for glycoproteins.[3][6] Retrieved from
-
BroadPharm. (n.d.).[5] Biotin-PEG4-Hydrazide Reagent Specifications.[3][5][6][9] Retrieved from
-
Sigma-Aldrich. (n.d.). Biotinylation Reagents and Biotin Labeling Optimization.[2][3][4][9][10][11][12] Retrieved from
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. goldbio.com [goldbio.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bioconjugation: The Strategic Advantages of PEGylated Biotin Amines Over Hydrophobic Linkers
As a Senior Application Scientist, I frequently audit bioconjugation workflows that suffer from poor target recovery, high background noise, or unexplained protein precipitation. Often, the root cause is not the primary conjugation chemistry, but the structural nature of the linker arm.
Biotinylation relies on the extraordinary affinity between biotin and avidin/streptavidin (
The Physicochemical Causality: PEG vs. Hydrophobic Linkers
1.1 Overcoming Hydrophobic Collapse and Protein Aggregation
Hydrophobic linkers (like LC and LC-LC) consist of polymethylene chains. In aqueous physiological buffers, these alkyl chains attempt to minimize their exposure to water by undergoing "hydrophobic collapse," folding back onto the hydrophobic patches of the conjugated protein. This not only masks the biotin tag but can also trigger severe protein aggregation by promoting intermolecular hydrophobic interactions[1].
In contrast, Polyethylene Glycol (PEG) is inherently hydrophilic. The repeating ethylene oxide units coordinate with water molecules via hydrogen bonding, maintaining an extended, highly hydrated conformation in aqueous solutions[2]. This hydration sphere prevents the aggregation of heavily biotinylated proteins and significantly enhances the overall aqueous solubility of the final conjugate[3].
1.2 Minimizing Steric Hindrance for Optimal Binding Kinetics
The streptavidin binding pocket is buried roughly 9 Å beneath the protein surface. When a hydrophobic linker collapses, the effective length of the spacer is drastically reduced, preventing the biotin moiety from reaching the binding pocket. PEG chains, due to their high flexibility and hydrated state, act as a dynamic tether. This extended conformation minimizes steric hindrance, allowing the biotin tag to rapidly and efficiently dock into the avidin/streptavidin binding site, thereby preserving the native function of the labeled protein[4][5].
1.3 Mitigation of Non-Specific Binding
Hydrophobic linkers are prone to non-specific adsorption with off-target proteins and lipid membranes, leading to high background noise in downstream assays. PEG is biologically inert and non-immunogenic. Its hydrophilic hydration sphere actively repels non-specific protein adsorption, ensuring that the assay signal is driven purely by the specific biotin-streptavidin interaction[4].
Mechanistic comparison of target binding: Hydrophobic vs. PEGylated biotin linkers.
Quantitative Performance Comparison
To objectively evaluate these linkers, we must look at their physicochemical properties and their impact on conjugation efficiency. The table below summarizes the core differences between a standard hydrophobic linker and a PEG4 equivalent.
| Parameter | Biotin-LC-Amine (Hydrophobic) | Biotin-PEG4-Amine (Hydrophilic) |
| Spacer Backbone | Polymethylene (Alkyl) chain | Polyethylene glycol (PEG) |
| Spacer Length | ~22.4 Å | ~29.0 Å |
| Aqueous Solubility | Low (Requires organic solvents like DMSO/DMF) | High (Directly soluble in aqueous buffers) |
| Protein Aggregation Risk | High (Promotes hydrophobic interactions) | Minimal (Maintains hydration sphere) |
| Non-Specific Binding | Moderate to High (Hydrophobic adsorption) | Extremely Low (Bio-inert properties) |
| Binding Affinity (Avidin) | Reduced due to steric hindrance/collapse | Optimal (Extended flexible conformation) |
Strategic Advantages of Amine-Functionalized Biotin
While many biotinylation reagents utilize NHS-esters to target primary amines (lysine residues) on proteins, this approach can be detrimental if critical lysines reside within the protein's active site. Biotin-PEG-amines flip this paradigm. The primary amine group on the PEGylated biotin allows for targeted conjugation to carboxyl groups (glutamate/aspartate residues or the C-terminus) using EDC/NHS crosslinking, or to aldehyde groups generated via periodate oxidation of glycoproteins[6]. This offers researchers a powerful alternative to preserve protein function when amine-directed labeling fails.
Workflow for EDC/NHS-mediated conjugation of Biotin-PEG-amine to carboxyl groups.
Self-Validating Experimental Protocol: EDC-Mediated Bioconjugation
This protocol details the conjugation of Biotin-PEG4-amine to carboxylated proteins. It is designed as a self-validating system , concluding with a quality control assay to definitively prove the success of the conjugation.
Phase 1: Activation of Carboxyl Groups
-
Buffer Exchange: Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 2-5 mg/mL.
-
Causality: Amine-free buffers are critical here. Common buffers like PBS or Tris contain primary amines or phosphates that will quench the EDC reaction.
-
-
Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to the protein solution at a 10-fold molar excess.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Mechanism: EDC reacts with carboxyl groups to form an unstable amine-reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this into a semi-stable amine-reactive Sulfo-NHS ester, preventing rapid hydrolysis.
-
Phase 2: Conjugation of Biotin-PEG-Amine
-
Addition: Add Biotin-PEG4-amine (dissolved in pure water or MES buffer) to the activated protein at a 20-fold molar excess.
-
pH Adjustment: Adjust the pH to 7.2–7.5 using 1 M Sodium Bicarbonate.
-
Causality: The primary amine on the PEG linker requires a slightly basic pH to remain unprotonated and highly nucleophilic, ensuring efficient amide bond formation.
-
-
Reaction: Incubate for 2 hours at room temperature under continuous, gentle agitation.
Phase 3: Quenching and Purification
-
Quench: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM to neutralize unreacted NHS esters.
-
Purification: Purify the biotinylated protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4) to remove excess unreacted Biotin-PEG-amine and crosslinking byproducts.
Phase 4: Self-Validation (Quality Control via HABA Assay)
-
Assay Setup: To validate the success of the conjugation, perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Add the purified conjugate to a solution of Avidin-HABA complex.
-
Validation Logic: Intact avidin-HABA complexes absorb strongly at 500 nm. Because biotin has a vastly higher affinity for avidin (
M) than HABA ( M), the conjugated Biotin-PEG will displace HABA, causing a proportional decrease in . -
Quantification: Calculate the exact moles of biotin per mole of protein using the Beer-Lambert law to confirm optimal labeling (typically 3-5 biotins per protein). If the
drops as expected, the bioconjugation is validated and ready for downstream applications.
References
-
Biotin-PEG3-amine - Nanocs | Nanocs | 6
-
Biotinylation | Thermo Fisher Scientific | Thermo Fisher Scientific | 2
-
Biotin-PEG4-amine, 663171-32-2 | BroadPharm | BroadPharm | 3
-
Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design | PurePEG | 1
-
The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers | Benchchem | 4
-
Solid-Phase Synthesis of a Radiolabeled, Biotinylated, and Farnesylated Ca1a2X Peptide Substrate | ACS Publications | 5
Sources
Assessing Biological Activity After Biotin-PEG4-Amine Conjugation
A Comparative Technical Guide for Bioconjugation Optimization
Executive Summary
The conjugation of biotin to biomolecules is a ubiquitous technique, yet the choice of linker chemistry often determines the success of downstream applications.[1] Biotin-PEG4-Amine represents a specific class of heterobifunctional reagents designed to target carboxyl groups (via EDC activation) or aldehydes (via reductive amination).[2]
Unlike the more common NHS-ester biotin reagents (which target amines), Biotin-PEG4-Amine allows for site-selective labeling on C-termini or acidic residues (Asp/Glu), preserving the N-terminus and lysine-rich active sites. This guide assesses the biological activity of conjugates prepared with this reagent, comparing its performance against hydrophobic (LC-Biotin) and long-chain (PEG12) alternatives.
Part 1: The Chemistry of Choice
Why Biotin-PEG4-Amine?
The "PEG4" spacer (16-atom, ~20 Å) is widely regarded as the "Goldilocks" length for bioconjugation. It solves two critical failure modes associated with standard biotinylation:
-
Aggregation (Solubility): Traditional Biotin-LC-Amine or Biotin-Hydrazide linkers use hydrocarbon spacers.[3] When multiple hydrophobic biotins are attached to a protein, they can induce precipitation. The hydrophilic PEG4 spacer maintains water solubility, even at high degrees of labeling (DOL).
-
Steric Hindrance: Biotin buried on the surface of a protein is inaccessible to the deep binding pocket of Streptavidin. PEG4 projects the biotin moiety away from the protein surface, increasing capture efficiency.
Comparative Performance Matrix
The following table contrasts Biotin-PEG4-Amine with its primary alternatives.
| Feature | Biotin-PEG4-Amine | Biotin-LC-Hydrazide | Biotin-PEG12-Amine |
| Spacer Composition | Hydrophilic PEG (4 units) | Hydrophobic Alkyl Chain | Hydrophilic PEG (12 units) |
| Spacer Length | ~20 Å (Optimal) | ~14 Å (Short) | ~50 Å (Long) |
| Water Solubility | High | Low (Requires DMSO) | Very High |
| Steric Hindrance | Low | High (Buried biotin) | Very Low |
| Entropic Cost | Moderate | Low | High (Linker "floppiness" reduces binding rate) |
| Target Group | Carboxyls (-COOH) or Aldehydes | Carboxyls or Aldehydes | Carboxyls or Aldehydes |
| Risk Profile | Low (Balanced) | High (Aggregation risk) | Moderate (Lower effective affinity) |
Part 2: The Conjugation Workflow (Carboxyl-Targeting)
Note: This protocol focuses on the EDC/sNHS-mediated coupling to protein carboxyls, the primary application for Biotin-PEG4-Amine.
Reagents Required[3][4][5][6][7][8][9][10][11][12]
-
Target: Protein (must be in amine-free, carboxyl-free buffer like MES, pH 4.7–6.0).
-
Linker: Biotin-PEG4-Amine (dissolved in water or DMSO).
-
Activators: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS.[4]
-
Purification: Desalting column (MWCO 7kDa).
Step-by-Step Protocol
-
Activation (The Critical Step):
-
Dissolve protein in 0.1 M MES, 0.5 M NaCl, pH 6.0 .
-
Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).
-
Expert Insight: While EDC reacts at pH 4.7–6.0, adding Sulfo-NHS stabilizes the intermediate (Sulfo-NHS ester), allowing the reaction to proceed efficiently at pH 7.0–7.5 where the amine on the biotin linker is unprotonated and nucleophilic.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Rapidly desalt the activated protein into PBS, pH 7.2 to remove excess EDC/NHS. This prevents crosslinking between protein molecules.
-
-
Conjugation:
-
Immediately add Biotin-PEG4-Amine (20-50 fold molar excess).
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Remove unreacted biotin via desalting column or dialysis against PBS.
-
Workflow Visualization
Caption: Optimized workflow for carboxyl-to-amine conjugation using Biotin-PEG4-Amine.
Part 3: Quality Control & Activity Assessment
Once synthesized, the conjugate must be validated. A "blind" application of the conjugate is a common cause of experimental failure.
Degree of Labeling (DOL): The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the industry standard for quantifying biotin. HABA binds Avidin weakly (orange). Biotin displaces HABA (colorless).
-
Protocol:
-
Calculation:
(Where is path length in cm, and 34,000 is the extinction coefficient). -
Target DOL:
-
Antibodies: 3–5 biotins per molecule (Optimal).
-
Enzymes: 1–2 biotins per molecule (To avoid active site blockade).
-
Biological Activity Assessment
Labeling success does not equal functional success. You must verify two parameters: Binding Integrity (Does it bind Streptavidin?) and Native Function (Does the protein still work?).
A. Surface Plasmon Resonance (SPR) / BLI
-
Setup: Immobilize Streptavidin on a sensor chip.
-
Injection: Flow Biotin-PEG4-Protein over the surface.
-
Metric: Measure
(association rate). -
Why this matters: PEG4 linkers typically show faster
than LC linkers because the biotin is not buried in the protein's hydration shell.
B. Functional Bioassay (ELISA Example)
If labeling an antibody, perform a "sandwich" ELISA.
-
Coat plate with Antigen.[9]
-
Add Biotin-PEG4-Antibody.
-
Detect with Streptavidin-HRP.
-
Compare: Plot the EC50 of the Biotin-PEG4 conjugate vs. a Biotin-LC conjugate.
-
Expectation: The PEG4 conjugate should retain a lower EC50 (higher potency) due to reduced steric hindrance.
-
Bioactivity Logic Tree
Caption: Decision matrix for troubleshooting biotinylation efficiency and bioactivity.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry and spacer arm effects).
-
G-Biosciences. (2017). HABA/Avidin Assay Protocol for Biotin Quantitation.[6][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. seracare.com [seracare.com]
Optimizing Western Blot Detection Sensitivity: A Comparative Guide to Biotin-PEG4-Amine Protein Labeling
As a Senior Application Scientist, I frequently encounter laboratories struggling with poor Western blot sensitivity or high background noise. Often, the instinct is to simply increase the primary antibody concentration or switch to a more sensitive chemiluminescent substrate. However, the root cause of poor signal-to-noise ratios frequently lies in the bioconjugation chemistry itself.
Traditional biotinylation relies on NHS-ester chemistry targeting primary amines (lysine residues). While effective, heavily labeling lysines with hydrophobic native biotin often leads to protein precipitation, epitope masking, and severe steric hindrance. To overcome these limitations and push detection limits into the low-picogram or femtogram range, Biotin-PEG4-Amine serves as a highly engineered, mechanically superior alternative.
This guide objectively compares Biotin-PEG4-Amine against traditional labeling reagents, breaks down the causality behind its enhanced performance, and provides a self-validating protocol for implementation.
The Mechanistic Superiority of Biotin-PEG4-Amine
The structural design of Biotin-PEG4-Amine addresses three critical failure points in standard Western blot workflows:
A. Targeting Versatility (Preservation of Lysines)
Unlike NHS-Biotin which aggressively targets lysine residues—often destroying the biological activity or antigen-binding capacity of the protein—Biotin-PEG4-Amine contains a primary amine reactive group. This allows it to be coupled specifically to carboxyl groups (glutamate, aspartate, or the C-terminus) using an EDC crosslinker[1]. Alternatively, it can be conjugated to aldehyde groups generated by the periodate oxidation of glycoproteins[2]. By shifting the conjugation site away from lysines, the protein's native conformation and critical binding domains are preserved.
B. Hydrophilicity & Aggregation Prevention
Native biotin is highly hydrophobic due to its valeric acid side chain. Achieving a high Degree of Labeling (DOL) with traditional biotin causes proteins to aggregate, resulting in smeared bands or protein retention in the stacking gel during SDS-PAGE. The inclusion of a tetraethylene glycol (PEG4) spacer imparts significant water solubility to the conjugated protein, ensuring clean electrophoretic migration even at high labeling densities[3].
C. Steric Relief for Signal Amplification
The most significant boost to Western blot sensitivity comes from the physical length of the PEG4 spacer. The spacer extends the biotin moiety approximately 29 Å away from the protein backbone[3]. During the detection phase of a Western blot, this extended reach prevents the target protein's folded domains or glycocalyx from sterically blocking the binding of bulky Streptavidin-HRP conjugates. This unhindered access drastically increases avidity, amplifying the luminescent signal[4][5].
Objective Performance Comparison
To objectively evaluate the impact of spacer arms and reactive groups on Western blot sensitivity, the quantitative data and structural properties of common biotinylation reagents are summarized below.
Table 1: Comparative Properties of Bioconjugation Reagents
| Reagent | Target Functional Group | Spacer Arm Length | Aqueous Solubility | Steric Hindrance | Typical WB Detection Limit* |
| NHS-Biotin | Primary Amines (Lysines) | 13.5 Å | Low (Requires DMSO) | High | 50 - 100 pg |
| Sulfo-NHS-Biotin | Primary Amines (Lysines) | 13.5 Å | High | High | 50 - 100 pg |
| NHS-PEG4-Biotin | Primary Amines (Lysines) | 29.0 Å | Very High | Low | 1 - 10 pg |
| Biotin-PEG4-Amine | Carboxyls / Aldehydes | 29.0 Å | Very High | Low | 1 - 10 pg |
*Note: Absolute detection limits depend on the target protein and antibody affinity, but the integration of PEGylated biotins consistently offers a 5- to 10-fold increase in sensitivity over non-PEGylated counterparts[3][6].
Experimental Workflow & Logical Relationships
The following diagram illustrates the logical progression from targeted bioconjugation to ultrasensitive detection, highlighting the critical intermediates.
Workflow of EDC-mediated Biotin-PEG4-Amine conjugation and Western blot detection.
Self-Validating Protocol: EDC-Mediated Carboxyl Labeling
A robust protocol must be a self-validating system. Proceeding directly to a Western blot without verifying conjugation efficiency is a common source of wasted time and reagents. This protocol utilizes a two-step pH shift to optimize the distinct chemical requirements of EDC activation and amine conjugation[1].
Phase 1: Two-Step Conjugation Methodology
Causality Note: EDC activation of carboxyls is highly efficient at an acidic pH (4.7–6.0), forming an unstable O-acylisourea intermediate. However, the subsequent reaction with Biotin-PEG4-Amine requires an unprotonated primary amine, which acts as a nucleophile only at a neutral to slightly basic pH (7.0–8.0).
-
Buffer Exchange: Dialyze or desalt your target protein into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0). Crucial: Avoid Tris (contains competing amines) or Acetate/Citrate (contains competing carboxyls).
-
Carboxyl Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Why Sulfo-NHS? It converts the highly unstable O-acylisourea intermediate into a semi-stable Sulfo-NHS ester, drastically improving the final yield.
-
-
pH Shift & Conjugation: Add a 20-fold molar excess of Biotin-PEG4-Amine. Immediately raise the pH of the reaction to 7.5 by adding concentrated PBS (10X) or a calculated volume of 1M NaOH.
-
Incubation: React for 2 hours at room temperature with gentle agitation.
-
Quenching & Purification: Remove excess reagents and byproducts using a Zeba spin desalting column pre-equilibrated with standard 1X PBS.
Phase 2: Self-Validation (HABA Assay)
Before running the Western blot, validate the labeling efficiency using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. HABA binds avidin to produce a yellow color absorbing at 500 nm. Biotin displaces HABA, causing a measurable decrease in absorbance.
Table 2: Quantitative Validation Parameters
| Parameter | Value / Formula | Causality / Meaning |
| Measurement Wavelength | 500 nm | Peak absorbance of the HABA-Avidin complex. |
| Extinction Coefficient | 34,000 M⁻¹cm⁻¹ | Used in the Beer-Lambert Law for absolute quantification. |
| DOL Calculation | Calculates moles of biotin per mole of protein. | |
| Optimal DOL Range | 3 - 5 biotins/protein | Balances maximum signal amplification without risking structural denaturation. |
Once a DOL of 3–5 is confirmed, the protein is validated for downstream SDS-PAGE and Streptavidin-HRP Western blot detection, guaranteeing optimal sensitivity.
References
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin-PEG4-amine Cat. No. B-P4A-1 5 mg修饰性聚乙二醇 | 爱思进axygen官网 [utopbio.com.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Biotin-PEG4-Amine vs. Biotin-PEO-Amine: A Technical Guide to Nomenclature & Performance
Executive Summary
In the field of bioconjugation, the terms "PEG" (Polyethylene Glycol) and "PEO" (Polyethylene Oxide) are chemically synonymous, both referring to the polymer chain
-
The Trap: Researchers often assume "Biotin-PEG4-Amine" and "Biotin-PEO-Amine" are interchangeable generics.
-
The Reality: "PEG4" typically denotes a discrete (monodisperse) linker with exactly 4 ethylene oxide units. "PEO" is a legacy term often used by vendors (e.g., Thermo Scientific) for specific discrete products, but in broader polymer chemistry, it implies polydisperse mixtures. Furthermore, vendors differ on whether "4" counts the ethylene oxide units or the total oxygen atoms in the spacer.
This guide clarifies these distinctions, analyzes the performance impact of discrete linkers, and provides a validated protocol for using amine-functionalized biotin.
Part 1: The Nomenclature Crisis (Discrete vs. Polydisperse)
The most significant variable in your experiment is not the name (PEG vs. PEO) but the Dispersity (Đ) .
The Terminology Hierarchy
| Term | Chemical Definition | Practical Implication |
| PEG (Polyethylene Glycol) | Polymers of ethylene oxide ( | The modern standard term. "PEG4" usually implies a discrete single molecular weight species ( |
| PEO (Polyethylene Oxide) | Polymers of ethylene oxide ( | Legacy Trap: In bioconjugation catalogs (e.g., Pierce/Thermo), "PEO" was historically used for short, discrete linkers (e.g., EZ-Link™ PEO-Amine Biotin). Do not confuse this with industrial polydisperse PEO. |
| dPEG® (Discrete PEG) | Trademarked term (Quanta BioDesign).[5][6] | Explicit guarantee of a single molecular weight species. No "fuzzy" mass spec bands. |
| Polydisperse PEG | Random distribution of chain lengths. | Labeled as "PEG-Amine 2000" (Avg MW). Avoid for small molecule linkers if precise stoichiometry is required. |
The "Counting" Problem (Vendor Variations)
A critical failure point is assuming "PEG4" from Vendor A is identical to "PEO4" from Vendor B.
-
Definition A (Standard): "4" refers to the number of ethylene oxide repeat units (
). -
Definition B (Atom Counting): Some vendors count total oxygen atoms in the spacer arm, including those in the amide bonds connecting the biotin.
-
Verification: Always check the Molecular Weight (MW) and Spacer Arm Length (Å) .
-
Example: Biotin-PEG4-Amine (Lumiprobe) MW
462 Da.[7] -
Example: Biotin-PEO4-Amine (Biotium) MW
419 Da. -
Result: These are different molecules despite similar names. The Lumiprobe version likely has a longer alkyl spacer or different coupling geometry.
-
Decision Logic: Which Reagent Do You Have?
Figure 1: Decision tree for identifying discrete vs. polydisperse biotin reagents.
Part 2: Performance Analysis
Why choose Biotin-PEG4-Amine (Discrete) over hydrocarbon spacers (LC-Biotin) or polydisperse PEGs?
Solubility & Aggregation
-
Hydrocarbon Spacers (e.g., Biotin-LC-Amine): Hydrophobic. Can cause antibody aggregation or precipitate on bead surfaces, leading to non-specific binding.
-
PEG4 Spacers: Highly hydrophilic.[8][9] The oxygen atoms hydrogen bond with water, creating a hydration shell that shields the biotin.
-
Data Support: Antibodies labeled with PEG-Biotin show >50% reduction in aggregation over 6 months compared to LC-Biotin (Thermo Scientific internal data).
-
Steric Hindrance & Avidin Binding
The "PEG4" length (
-
Too Short (<10 Å): Biotin is buried on the protein surface; Streptavidin cannot access it (Steric hindrance).
-
Too Long (>50 Å / Polydisperse): The flexible chain can loop back, causing the biotin to bury itself into hydrophobic pockets of the target protein.
-
PEG4 Performance: Provides sufficient reach for Streptavidin binding pockets (which are ~5 Å deep) without excessive flexibility.
Mass Spectrometry Validation
-
Discrete (PEG4): Yields a single, sharp peak shift in Mass Spec. You can quantify exactly how many biotins are attached to your protein.
-
Polydisperse: Yields a broad Gaussian distribution. It is impossible to distinguish between a protein with 2 long-chain biotins and a protein with 3 short-chain biotins.
Part 3: Experimental Protocol (Carboxyl-to-Amine Conjugation)
Crucial Distinction: "Biotin-PEG4-Amine" contains a free amine (
If you intend to label Lysines on an antibody, you need NHS-PEG4-Biotin , not Biotin-PEG4-Amine.
Protocol: Conjugating Biotin-PEG4-Amine to Carboxylated Magnetic Beads via EDC.
Materials
-
Target: Carboxylated Magnetic Beads (e.g., MagPlex or Dynabeads).
-
Reagent: Biotin-PEG4-Amine (100 mM stock in DMSO).
-
Crosslinker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10]
-
Activation Buffer: 50 mM MES, pH 5.0 (Avoid buffers with amines/carboxyls like Tris or Citrate).
-
Coupling Buffer: PBS, pH 7.4.[11]
Workflow Diagram
Figure 2: Mechanism of EDC-mediated coupling of Biotin-PEG4-Amine to carboxyl groups.
Step-by-Step Procedure
-
Wash Beads: Wash 10 mg carboxylated beads 2x with 500 µL Activation Buffer (MES, pH 5.0) .
-
Why: EDC is most stable at pH 4.5–5.5. Higher pH accelerates hydrolysis.
-
-
Activation: Resuspend beads in 500 µL Activation Buffer. Add 5 mg EDC (freshly prepared). Incubate 15 mins at Room Temp (RT).
-
Buffer Exchange (Optional but Recommended): Quickly wash beads 1x with PBS (pH 7.4).
-
Why: The amine reaction is more efficient at neutral pH, even though EDC activation is better at acidic pH. This "two-step" method increases yield.
-
-
Conjugation: Immediately add Biotin-PEG4-Amine (final conc. 1–2 mM) to the beads.
-
Incubation: Incubate 2 hours at RT with rotation.
-
Quench: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted EDC.
-
Wash: Wash beads 3x with PBS + 0.05% Tween-20 to remove non-covalently bound biotin.
Part 4: Quality Control (Self-Validating the System)
How do you know it worked? You cannot rely on "faith."
HABA Displacement Assay
The standard for quantifying biotin incorporation.[8]
-
Reagent: HABA (4'-hydroxyazobenzene-2-carboxylic acid) complexed with Avidin.[8][12][13]
-
Mechanism: HABA binds Avidin (Orange color, Abs 500nm).[8][13] Biotin displaces HABA (Abs decreases).[8][12][13]
-
Calculation:
(Where 34,000 is the extinction coefficient and b is path length).
Functional Bead Test (The "Sticky" Test)
-
Take 10 µL of conjugated beads.
-
Add Streptavidin-HRP.
-
Add TMB Substrate.
-
Result: Blue color indicates successful conjugation. Clear indicates failure (likely hydrolyzed EDC).
References
-
Thermo Fisher Scientific. EZ-Link™ Amine-PEGn-Biotin Reagents User Guide. Retrieved from
-
BroadPharm. PEGylation: Discrete vs. Polydisperse PEG.[2] Retrieved from
-
Quanta BioDesign. dPEG® Technology: The Difference is Discrete. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).
-
Bartlett, M. C., et al. (2016). Impact of PEG spacer length on the solubility and activity of biotinylated antibodies.[14] Bioconjugate Chemistry.[8][9][10][15]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Thermo Scientific™ EZ-Link™ NHS-PEG4-Biotin | LabMart Limited [labmartgh.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Biotin-PEG4-Amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like Biotin-PEG4-Amine are paramount. This guide provides a detailed, step-by-step operational plan for its disposal, grounded in established safety protocols and regulatory compliance. While many safety data sheets (SDS) do not classify Biotin-PEG4-Amine as a hazardous substance, the uninvestigated toxicological properties of many research chemicals demand a cautious and standardized approach to waste management[1][2][3].
Core Principles: Hazard Assessment and Safety
Biotin-PEG4-Amine is a bifunctional molecule widely used for biotinylating compounds with a primary amine for further conjugation[4][5]. Its structure consists of a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine group.
Causality Behind Disposal Choices:
-
The Amine Group: Primary amines are basic and can react with acids and strong oxidizing agents. Improper mixing in a waste container can lead to hazardous reactions[6].
-
The PEG Linker: Polyethylene glycol itself is generally considered non-hazardous and has low toxicity[7][8].
-
The Precautionary Principle: Despite its components' general safety profiles, the complete ecological and toxicological impact of the conjugated molecule is often not fully characterized[3]. Therefore, treating it as chemical waste is the most responsible course of action.
Prohibited Disposal Methods:
-
DO NOT Pour Down the Drain: This is strictly prohibited. Amines and PEG compounds can be detrimental to aquatic ecosystems and interfere with the biological processes in wastewater treatment facilities[1][3][6][9].
-
DO NOT Dispose of in Regular Trash: Solid chemical waste must not enter the municipal solid waste stream to prevent environmental contamination and ensure compliance with regulations[9][10].
The single most critical directive is that all Biotin-PEG4-Amine waste, whether solid, liquid, or in contaminated labware, must be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor[6][9][11].
Safety and Handling Summary
Before beginning any waste collection, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as outlined in standard laboratory procedures and the product's SDS.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes of solutions or contact with powder[12]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Change gloves immediately if contaminated[12][13]. |
| Body Protection | Standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Ventilation | Handle in a well-ventilated area or chemical fume hood. | Minimizes inhalation of any fine dust particles when handling the solid form[1][12][13]. |
Step-by-Step Waste Disposal Protocol
This protocol outlines the standard procedure for the collection, storage, and disposal of waste containing Biotin-PEG4-Amine.
Materials:
-
Designated, leak-proof, and sealable chemical waste container (high-density polyethylene is recommended)[14][15].
-
Hazardous waste label, as provided by your EHS office.
-
Appropriate PPE.
-
Secondary containment bin.
Procedure:
-
Waste Segregation (The "Why"):
-
Container Preparation & Labeling:
-
Obtain a clean, dry, and chemically compatible waste container[13][14].
-
Affix a hazardous waste label immediately[16][17]. Federal regulations require waste containers to be labeled as soon as the first drop of waste is added[15].
-
Fill in all required information:
-
Check the "Hazardous Waste" box.
-
Write the full chemical name: "Biotin-PEG4-Amine Waste".
-
List all components, including solvents and their approximate percentages (e.g., "Biotin-PEG4-Amine in DMSO, ~5%"). Do not use abbreviations or formulas[16].
-
Record the accumulation start date.
-
-
-
Waste Collection:
-
Perform all waste transfers in a well-ventilated area or a chemical fume hood[13].
-
Solid Waste: Carefully transfer unused solid Biotin-PEG4-Amine and contaminated disposables (e.g., weigh boats, pipette tips, gloves) into the designated waste container.
-
Liquid Waste: Carefully pour solutions containing Biotin-PEG4-Amine into the container, using a funnel to prevent splashing. Do not leave the funnel in the container; it must be kept securely closed except when adding waste[16].
-
-
Container Sealing and Storage:
-
Securely seal the container cap after each addition[14][16][18].
-
Wipe the exterior of the container to remove any external contamination[13].
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[11][15][16][18].
-
The SAA must be at or near the point of waste generation and under the control of the lab personnel[16][18].
-
Place the container in a secondary containment bin to catch any potential leaks.
-
-
Arranging for Final Disposal:
-
Monitor the waste level in your container. When it is approximately 90% full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a waste pickup[11][12][16].
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Emergency Procedures: Spill Response
In the event of a small spill, adhere to the following procedure[1][3][13]:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Wear PPE: Don all appropriate PPE before attempting cleanup.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. For solid spills, carefully sweep up the material to avoid creating dust[3][13].
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into your designated Biotin-PEG4-Amine waste container.
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., alcohol or soap and water) and dispose of the cleaning materials as chemical waste[1][3].
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Biotin-PEG4-Amine waste.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. glitherm.com [glitherm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acs.org [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. odu.edu [odu.edu]
Personal protective equipment for handling Biotin-PEG4-Amine
As a Senior Application Scientist, I frequently audit bioconjugation workflows and observe a common, critical oversight: laboratories often treat the reagent and its solvent as isolated hazards. Biotin-PEG4-Amine (CAS: 663171-32-2) is a highly versatile, PEG-based PROTAC linker and biotinylation reagent. It features a primary amine that reacts with activated carboxylates (such as NHS esters) to form stable amide bonds, while its PEG4 spacer enhances aqueous solubility and minimizes steric hindrance during streptavidin binding[1].
While the dry powder itself is only a mild irritant, the context of its use—specifically its dissolution in highly penetrative solvents like Dimethyl Sulfoxide (DMSO)—fundamentally alters its risk profile. This guide provides a self-validating, step-by-step operational and safety protocol grounded in chemical causality.
Risk Assessment & Chemical Causality
To handle Biotin-PEG4-Amine safely, you must understand the physical chemistry driving its behavior:
-
The Penetration Vector (Solvent Risk): Biotin-PEG4-Amine is frequently prepared as a concentrated stock in DMSO[2]. DMSO is a potent chemical penetration enhancer that rapidly crosses the stratum corneum. If a DMSO solution containing this reagent splashes onto unprotected skin, the solvent acts as a "Trojan horse," carrying the biotinylation reagent directly into the bloodstream.
-
Hygroscopicity & Hydrolysis: The tetraethylene glycol (PEG4) linker makes the compound highly hygroscopic. If a cold vial is opened, atmospheric moisture instantly condenses on the powder. This not only ruins stoichiometric calculations but introduces water that will rapidly hydrolyze moisture-sensitive coupling partners (e.g., NHS esters) in downstream steps.
-
Mechanical Aerosolization: As a fine powder, the primary amine can cause mechanical and mild chemical irritation to the respiratory tract and ocular mucosa if dispersed into the air.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" glove policy. Your PPE must adapt to the physical state of the reagent.
| Protection Area | Recommended Equipment | Exposure Scenario | Scientific Rationale & Causality |
| Hand (Dry Powder) | Nitrile Gloves (Double-layer) | Weighing and transferring solid powder. | Nitrile provides an adequate physical barrier against dry, mildly irritating amine powders. |
| Hand (DMSO Solutions) | Butyl Rubber or Neoprene Gloves | Dissolution and handling stock solutions. | Nitrile degrades rapidly in DMSO (breakthrough <10 mins). Butyl rubber offers >480 mins of resistance against DMSO penetration[3]. |
| Eye | Chemical Splash Goggles | All handling phases. | Protects the ocular mucosa from aerosolized particulates and solvent splashes. |
| Body | Flame-retardant Lab Coat | All handling phases. | Prevents contamination of personal clothing and provides a removable barrier in case of a spill. |
| Respiratory | Chemical Fume Hood | Weighing and dissolution. | Prevents inhalation of the fine powder, which can cause irritation to the respiratory tract. |
Operational Handling & Bioconjugation Protocol
This methodology is designed as a self-validating system; each step contains a physical check to ensure the integrity of the reagent and the safety of the operator.
Phase 1: Reagent Preparation & Weighing
-
Thermal Equilibration: Retrieve the Biotin-PEG4-Amine vial from -20°C storage[1]. Self-Validation Check: Do not break the manufacturer's seal. Place the intact vial in a desiccator at room temperature for 30–60 minutes. Causality: Preventing ambient humidity from condensing on the hygroscopic PEG-linker ensures accurate molarity and prevents the downstream hydrolysis of your activated esters.
-
Weighing Station Setup: Transfer the equilibrated vial to a certified chemical fume hood. Ensure the sash is pulled down to the designated safe operational height.
-
Powder Transfer: Using an anti-static micro-spatula and an anti-static weigh boat, measure the required mass. Avoid rapid movements that could aerosolize the primary amine powder.
Phase 2: Dissolution & Conjugation 4. Stock Solution Preparation: Dissolve the powder in anhydrous DMSO or Dimethylformamide (DMF) to yield a 10–50 mM stock solution[2]. Safety Intervention: Before handling the DMSO, verify you have switched from Nitrile to Butyl rubber gloves. If you must use Nitrile, double-glove and change them immediately if a single drop contacts the outer layer[3]. 5. Conjugation Reaction: Add the Biotin-PEG4-Amine stock dropwise to your target molecule suspended in an amine-free reaction buffer (e.g., 1X PBS, pH 7.2–8.0). Causality: You must strictly avoid buffers containing primary amines (such as Tris or Glycine). These will competitively react with your activated esters, completely quenching the bioconjugation reaction. 6. Incubation & Quenching: Stir the reaction at room temperature for 2–4 hours. Quench any unreacted activated esters by adding a molar excess of Tris buffer or ethanolamine.
Phase 3: Spill Response & Disposal Plan
-
Solid Spills: Do not dry sweep. Cover the powder with a plastic sheet or damp paper towel to prevent aerosolization. Carefully scoop the material into a sealable hazardous waste container.
-
Liquid Spills (DMSO Stock): Absorb the spill using an inert, non-combustible material such as sand or vermiculite. Do not use standard paper towels for large DMSO spills, as they offer no barrier protection to the responder.
-
Disposal: Dispose of all contents, contaminated pipette tips, and empty containers at an approved chemical waste disposal plant[4]. Do not wash residual reagent down the sink, as synthetic PEGylated compounds can persist in local aquatic systems.
Operational Workflow Visualization
Operational workflow for Biotin-PEG4-Amine handling and bioconjugation.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
